molecular formula C16H24N2O B1592143 4-Hydroxy-N,N-diisopropyltryptamine CAS No. 132328-45-1

4-Hydroxy-N,N-diisopropyltryptamine

Cat. No.: B1592143
CAS No.: 132328-45-1
M. Wt: 260.37 g/mol
InChI Key: KBRYKXCBGISXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N,N-diisopropyltryptamine is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14/h5-7,10-12,17,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRYKXCBGISXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618836
Record name 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132328-45-1
Record name N,N-Diisopropyl-4-hydroxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132328-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diisopropyl-4-hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132328451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132328-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG9OUS518B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-HO-DIPT

4-Hydroxy-N,N-diisopropyltryptamine, commonly known as 4-HO-DIPT or Iprocin, is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT)[1][2]. First synthesized by David Repke in 1977, and later popularized by Alexander Shulgin in his book "TiHKAL" (Tryptamines I Have Known and Loved), 4-HO-DIPT has garnered interest within the scientific community for its unique pharmacological profile[1][3]. It is reported to have a rapid onset of action and a shorter duration of effects (2-3 hours) compared to other classic serotonergic psychedelics, making it a subject of interest for potential therapeutic applications where a shorter-acting compound may be advantageous[1][3].

This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of 4-HO-DIPT, offering insights into the underlying chemical principles and practical methodologies for its preparation and validation.

Chemical Synthesis of 4-HO-DIPT

The most common and well-documented synthetic route to 4-HO-DIPT follows a three-step sequence starting from a protected 4-hydroxyindole, typically 4-benzyloxyindole. This method, adapted from the classical synthesis of psilocin, involves the introduction of a two-carbon side chain at the 3-position of the indole ring, followed by functional group manipulations to yield the final product.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Electrophilic Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A 4-Benzyloxyindole B Indole-3-glyoxylamide Intermediate A->B Oxalyl Chloride, Diisopropylamine C 4-Benzyloxy-N,N-diisopropyltryptamine B->C Reducing Agent (e.g., LAH or BH3) D This compound (4-HO-DIPT) C->D Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Synthetic workflow for 4-HO-DIPT from 4-benzyloxyindole.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the synthesis of 4-hydroxytryptamines, particularly the closely related 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT)[4].

Step 1: Synthesis of 2-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide (Indole-3-glyoxylamide Intermediate)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (2.0 eq) dropwise to the solution over 30 minutes. A precipitate, the indol-3-ylglyoxylyl chloride, will form.

  • Amidation: In a separate flask, prepare a solution of diisopropylamine (2.5 eq) in anhydrous diethyl ether. Add this solution dropwise to the cooled reaction mixture containing the acid chloride.

  • Reaction Completion and Work-up: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glyoxylamide intermediate.

  • Expertise & Experience: The indole nucleus is electron-rich and readily undergoes electrophilic substitution at the C3 position. Oxalyl chloride is an effective electrophile for this acylation, forming a highly reactive acyl chloride intermediate. The use of anhydrous conditions is crucial to prevent the hydrolysis of oxalyl chloride and the intermediate acid chloride.

Step 2: Reduction of the Glyoxylamide Intermediate to 4-Benzyloxy-N,N-diisopropyltryptamine

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LAH) (3.0 eq), in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve the crude glyoxylamide from Step 1 in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 4-benzyloxy-N,N-diisopropyltryptamine.

  • Expertise & Experience: LAH is a powerful reducing agent capable of reducing both the amide and the ketone functionalities of the glyoxylamide intermediate to the corresponding amine and methylene group, respectively. The careful, sequential quenching procedure is a standard method (Fieser workup) to safely decompose the excess LAH and precipitate manageable aluminum salts.

Step 3: Catalytic Hydrogenation to this compound (4-HO-DIPT)

  • Reaction Setup: Dissolve the crude product from Step 2 in methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 10% by weight of the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab-scale synthesis) at room temperature for 3-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with the alcohol solvent. Concentrate the filtrate under reduced pressure. The resulting crude 4-HO-DIPT can be purified by silica gel column chromatography using a solvent system such as dichloromethane/methanol with a small percentage of ammonia to prevent tailing.

  • Expertise & Experience: Catalytic transfer hydrogenation is a common and efficient method for the cleavage of benzyl ethers[5]. The palladium catalyst facilitates the addition of hydrogen across the carbon-oxygen bond of the benzyl ether, releasing toluene as a byproduct and revealing the free 4-hydroxy group. The use of a hydrogen atmosphere is a safer alternative to high-pressure hydrogenation for many applications[5].

Characterization of 4-HO-DIPT

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-HO-DIPT.

Analytical Workflow

Characterization_Workflow cluster_0 Primary Identification cluster_1 Structural & Functional Group Analysis cluster_2 Purity Assessment MS Mass Spectrometry (MS) NMR NMR Spectroscopy (1H and 13C) FTIR FTIR Spectroscopy UV UV-Vis Spectroscopy HPLC HPLC-UV TLC Thin-Layer Chromatography (TLC) Purified_Sample Purified 4-HO-DIPT Purified_Sample->MS Purified_Sample->NMR Purified_Sample->FTIR Purified_Sample->UV Purified_Sample->HPLC Purified_Sample->TLC

Caption: Analytical workflow for the characterization of synthesized 4-HO-DIPT.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 4-HO-DIPT.

Analytical Technique Expected Data and Interpretation
Mass Spectrometry (MS) Molecular Ion (M+) : Expected at m/z 260.38 for the freebase, corresponding to the molecular formula C₁₆H₂₄N₂O. The protonated molecule [M+H]⁺ would be observed at m/z 261. Fragmentation Pattern : A key fragment is often observed from the cleavage of the C-C bond alpha to the nitrogen atom of the ethylamine side chain, resulting in a stable iminium ion.
¹H NMR Spectroscopy Aromatic Protons : Signals in the range of δ 6.5-7.2 ppm corresponding to the protons on the indole ring. Ethyl Side Chain Protons : Aliphatic signals typically between δ 2.8-3.5 ppm. Isopropyl Protons : A septet for the CH proton and a doublet for the CH₃ groups, likely around δ 3.0-3.5 ppm and δ 1.0-1.3 ppm, respectively. NH and OH Protons : Broad singlets that may be exchangeable with D₂O.
¹³C NMR Spectroscopy Aromatic Carbons : Signals in the downfield region (δ 100-150 ppm). Aliphatic Carbons : Signals for the ethyl and isopropyl groups in the upfield region (δ 20-60 ppm). A total of 16 distinct carbon signals should be observable.
FTIR Spectroscopy O-H Stretch : A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group. N-H Stretch : A sharp to medium absorption around 3400 cm⁻¹ from the indole N-H. C-H Stretches : Absorptions just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H. C=C Stretches : Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy The hydrochloride salt of 4-HO-DIPT exhibits absorption maxima (λmax) at approximately 222, 267, and 293 nm[6].
HPLC Analysis A reverse-phase HPLC method, for instance using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium acetate), can be employed to assess purity. The retention time and peak purity can be determined against a reference standard.
Self-Validating Protocol for Purity Assessment

A robust analytical protocol is crucial for validating the synthesis and ensuring the quality of the final compound.

Protocol: HPLC-UV Purity Determination

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 222 nm.

  • Sample Preparation: Dissolve a small amount of the purified 4-HO-DIPT in methanol to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

This method should be validated for linearity, accuracy, and precision using a certified reference standard if available. The presence of any significant impurities, such as unreacted starting materials or byproducts, would be readily apparent.

Conclusion

The synthesis and characterization of this compound is a multi-step process that requires careful execution and thorough analytical validation. The synthetic route via 4-benzyloxyindole is a reliable and well-established method. Proper characterization using a combination of spectroscopic and chromatographic techniques is paramount to ensure the identity and purity of the final compound. This guide provides a foundational framework for researchers and scientists working with this and related tryptamine derivatives.

References

  • 4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT - Psychedelic Science Review. (n.d.). Retrieved January 24, 2026, from [Link]

  • CaaMTech Creates Two New Prodrugs of 4-HO-DiPT. (2022, September 22). CaaMTech. Retrieved January 24, 2026, from [Link]

  • 4-HO-MPT - Grokipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 280–286. Retrieved from [Link]

  • Repke, D. B. research works. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT - Bionity. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT - PsychonautWiki. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4 Hydroxy DiPT. (2016, August 2). mzCloud. Retrieved January 24, 2026, from [Link]

  • Shulgin, A., & Shulgin, A. (1997).
  • Reaction between oxalyl chloride and indole. (2020, August 23). The Vespiary. Retrieved January 24, 2026, from [Link]

  • N,N-Diisopropyl-4-hydroxytryptamine | C16H24N2O | CID 21854225. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Retrieved from [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. Retrieved from [Link]

Sources

The Pharmacological Profile of 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT), also known as Iprocin, is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin.[1] Characterized by its rapid onset and short duration of action, 4-OH-DIPT has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the pharmacological profile of 4-OH-DIPT, intended for researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, pharmacodynamics, pharmacokinetics, and metabolism, supported by detailed experimental protocols and data analysis. This document aims to serve as a foundational resource for future investigations into this intriguing psychoactive compound.

Introduction and Chemical Profile

4-OH-DIPT is a member of the tryptamine family, closely related to the naturally occurring psychedelic psilocin (4-HO-DMT).[1] First synthesized in 1977 by David Repke, it is a non-naturally occurring compound that has been explored for its unique psychedelic properties.[2] Its chemical structure features an indole core with a hydroxyl group at the 4-position and a diisopropylaminoethyl side chain at the 3-position.

Chemical Structure:

  • IUPAC Name: 3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol[1]

  • Molecular Formula: C₁₆H₂₄N₂O[1]

  • Molar Mass: 260.381 g/mol [1]

Synthesis of this compound

The synthesis of 4-OH-DIPT can be achieved through a multi-step process, analogous to the synthesis of other 4-hydroxytryptamines. A common approach involves the use of 4-benzyloxyindole as a starting material to protect the hydroxyl group during the initial reaction steps. The following protocol is adapted from established methods for similar tryptamine syntheses.[3]

Experimental Protocol: Synthesis of 4-OH-DIPT

Step 1: Synthesis of N,N-diisopropyl-2-(4-benzyloxy-1H-indol-3-yl)-2-oxoacetamide

  • To a solution of 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride dropwise at a controlled temperature (e.g., 0-5°C).

  • After the addition is complete, stir the reaction mixture for a designated period to allow for the formation of the indol-3-ylglyoxylyl chloride intermediate.

  • In a separate flask, prepare a solution of diisopropylamine in the same solvent.

  • Slowly add the diisopropylamine solution to the reaction mixture containing the intermediate, maintaining the low temperature.

  • Allow the reaction to proceed to completion, after which the product, N,N-diisopropyl-2-(4-benzyloxy-1H-indol-3-yl)-2-oxoacetamide, can be isolated and purified using standard techniques such as extraction and chromatography.

Step 2: Reduction to 4-Benzyloxy-N,N-diisopropyltryptamine

  • Dissolve the purified product from Step 1 in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution at a controlled temperature.

  • After the addition, allow the reaction to stir until the reduction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Carefully quench the reaction and work up the mixture to isolate the 4-benzyloxy-N,N-diisopropyltryptamine.

Step 3: Debenzylation to this compound

  • Dissolve the product from Step 2 in a suitable solvent, such as methanol.[1]

  • Add a palladium catalyst, for instance, palladium on carbon (Pd/C).[1]

  • Subject the mixture to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus, and stir for several hours.[1]

  • Upon completion of the reaction, filter off the catalyst and remove the solvent in vacuo.

  • The resulting residue, 4-OH-DIPT, can be further purified by techniques like silica gel chromatography.[1]

Synthesis_of_4_OH_DIPT 4-Benzyloxyindole 4-Benzyloxyindole Intermediate_1 Indol-3-ylglyoxylyl chloride 4-Benzyloxyindole->Intermediate_1 Oxalyl Chloride Product_1 N,N-diisopropyl-2-(4-benzyloxy- 1H-indol-3-yl)-2-oxoacetamide Intermediate_1->Product_1 Diisopropylamine Product_2 4-Benzyloxy-N,N- diisopropyltryptamine Product_1->Product_2 LiAlH4 (Reduction) Final_Product 4-Hydroxy-N,N- diisopropyltryptamine (4-OH-DIPT) Product_2->Final_Product H2, Pd/C (Debenzylation)

Caption: Synthetic pathway for this compound (4-OH-DIPT).

Pharmacodynamics: Receptor Interactions and Signaling

The psychoactive effects of 4-OH-DIPT are primarily attributed to its activity as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor.[1] This interaction is believed to be the cornerstone of its psychedelic properties, a mechanism shared with other classic psychedelics like psilocin and LSD.

Receptor Binding Affinity

The affinity of 4-OH-DIPT for various serotonin receptor subtypes has been characterized through in vitro radioligand binding assays. These studies provide quantitative measures (Ki and EC₅₀ values) of the drug's binding potency and functional activity at these receptors. A lower Ki value indicates a higher binding affinity.[4]

Receptor Subtype4-OH-DIPT Ki (nM)4-OH-DIPT EC₅₀ (nM)Reference Compound (Psilocin) Ki (nM)
5-HT₁A 5,700–>10,0001,147–3,900~100 - 152
5-HT₁B >10,000597–>10,000-
5-HT₁D 1,860496–8,827-
5-HT₂A 120–9226.8–334~6 - 173
5-HT₂B 855.1–460-
5-HT₂C 2.8–>10,000180–6,442-
SERT 419–1,800--
NET 11,000--
DAT >26,000--
Data compiled from multiple sources, which may employ varied experimental conditions.[5][6][7]
Signaling Pathways

Activation of the 5-HT₂A receptor by agonists like 4-OH-DIPT primarily initiates the Gq/11 signaling cascade.[6] This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] These messengers then trigger downstream cellular responses, including the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the modulation of neuronal activity and plasticity that underlies the psychedelic experience.

a 4-OH-DIPT 4-OH-DIPT 5-HT2A_Receptor 5-HT2A Receptor 4-OH-DIPT->5-HT2A_Receptor Binds to Gq_11 Gq/11 Protein 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Modulation Modulation of Neuronal Activity Ca_Release->Neuronal_Modulation PKC_Activation->Neuronal_Modulation

Caption: 5-HT₂A receptor signaling pathway activated by 4-OH-DIPT.

Experimental Protocol: Radioligand Binding Assay

This generalized protocol outlines the steps for determining the binding affinity of a test compound like 4-OH-DIPT.

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet in a fresh buffer.

  • Incubation: In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound (4-OH-DIPT). Include control wells with only the radioligand (total binding) and with the radioligand plus a high concentration of a known unlabeled ligand (non-specific binding).

  • Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. From this curve, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Finally, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of 4-OH-DIPT is characterized by a rapid onset and a short duration of action, making it one of the shortest-acting orally administered psychedelics.[1]

  • Onset of Action: 15–20 minutes when taken orally.[1]

  • Duration of Action: 2–3 hours.[1]

  • Elimination Half-Life: The elimination half-life of 4-OH-DIPT, when administered as its prodrug luvesilocin via subcutaneous injection, ranges from 2.7 to 4.1 hours.[1]

Metabolism

The metabolism of 4-OH-DIPT is a key factor in its pharmacological profile. In vitro studies using human liver microsomes and hepatocytes have identified several metabolic pathways. The primary routes of metabolism are believed to be mediated by cytochrome P450 (CYP) enzymes.[2]

Known Metabolic Pathways:

  • O-glucuronidation: The addition of a glucuronic acid moiety to the hydroxyl group.

  • O-sulfation: The addition of a sulfate group to the hydroxyl group.

  • N-oxidation: Oxidation of the nitrogen atom in the diisopropylamino group.

  • N-dealkylation: The removal of one or both of the isopropyl groups. This process leads to the formation of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), which is itself a psychoactive compound.[2]

The specific CYP isozymes responsible for these transformations have not been fully elucidated for 4-OH-DIPT, but based on the metabolism of other tryptamines, CYP2D6, CYP3A4, and CYP1A2 are likely candidates.[1]

Experimental Protocol: In Vitro Metabolism Assay using Human Liver Microsomes

This protocol provides a framework for investigating the metabolic stability and identifying the metabolites of 4-OH-DIPT.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound (4-OH-DIPT) at a known concentration.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound (4-OH-DIPT) and to identify and quantify any metabolites formed.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the metabolic stability and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). The mass spectra will provide information on the structure of the metabolites.

a Start Prepare Incubation Mixture (Microsomes, Buffer, 4-OH-DIPT) Initiate Add NADPH (Start Reaction) Start->Initiate Sample Time-Course Sampling (Quench Reaction) Initiate->Sample Process Centrifuge and Collect Supernatant Sample->Process Analyze LC-MS/MS Analysis Process->Analyze End Determine Metabolic Stability and Identify Metabolites Analyze->End

Caption: Workflow for an in vitro metabolism assay of 4-OH-DIPT.

In Vivo Pharmacology: Behavioral Effects

Animal models are crucial for characterizing the in vivo effects of psychoactive compounds. For psychedelics like 4-OH-DIPT, the head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential. Additionally, the forced swim test (FST) can be used to assess potential antidepressant-like effects.

Head-Twitch Response (HTR)

The HTR is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics. The frequency of head twitches is correlated with the potency of 5-HT₂A receptor agonism.

Experimental Protocol: Head-Twitch Response in Mice
  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer 4-OH-DIPT or a vehicle control via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Observation Period: Place the mice individually in observation chambers (e.g., clear cylindrical containers). Record the number of head twitches over a specified period (e.g., 30-60 minutes), either manually by a trained observer or using an automated video tracking system.

  • Data Analysis: Compare the number of head twitches in the 4-OH-DIPT-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Forced Swim Test (FST)

The FST is a behavioral despair model used to screen for antidepressant-like activity. A decrease in immobility time in the test is interpreted as an antidepressant-like effect.

Experimental Protocol: Forced Swim Test in Rats
  • Apparatus: Use a cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Pre-test Session: On the first day, place each rat in the cylinder for a 15-minute pre-swim session. This is to induce a baseline level of immobility.

  • Drug Administration: 24 hours after the pre-test, administer 4-OH-DIPT or a vehicle control.

  • Test Session: At a specified time after drug administration (e.g., 60 minutes), place the rats back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water).

  • Data Analysis: Compare the immobility times between the drug-treated and vehicle control groups using statistical analysis (e.g., t-test or ANOVA).

Conclusion

This compound is a fascinating psychedelic compound with a distinct pharmacological profile characterized by its rapid onset, short duration, and primary activity as a 5-HT₂A receptor agonist. This technical guide has provided a comprehensive overview of its synthesis, pharmacodynamics, pharmacokinetics, and in vivo behavioral effects, along with detailed experimental protocols to facilitate further research. The unique properties of 4-OH-DIPT, including its potential anxiolytic and antidepressant-like effects, warrant continued investigation to fully understand its therapeutic potential and mechanism of action. This document serves as a valuable resource for scientists dedicated to advancing our knowledge of psychedelic pharmacology and its application in modern medicine.

References

  • 4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. ACS Chemical Neuroscience. [Link]

  • Can, A., et al. (2012). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (59), 3638. [Link]

  • Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 232(1), 1-18. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(3), 395-405. [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), e52587. [Link]

  • Zhang, H., et al. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica, 32(11), 1035-1047. [Link]

  • Psychedelic Science Review. (2024). 4-HO-DiPT. Retrieved January 24, 2026, from [Link]

  • Laban, N. C., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 280-286. [Link]

  • U.S. Patent No. US20210395201A1. (2021).
  • WO Patent No. WO2022016289A1. (2022).
  • Yan, Z., & Caldwell, G. W. (2001). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Methods in Molecular Biology, 167, 235-244. [Link]

  • Corponi, F., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities. Psychiatry and Clinical Neurosciences, 75(11-12), 369-370. [Link]

  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved January 24, 2026, from [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 24, 2026, from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved January 24, 2026, from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved January 24, 2026, from [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS One, 5(2), e9019. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Zaria, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. [Link]

Sources

Introduction: Elucidating the Molecular Interactions of a Unique Psychedelic

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-HO-DIPT Receptor Binding Affinity Studies

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), also known as Iprocin, is a synthetic tryptamine and a structural analogue of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2] First synthesized by David Repke in 1977 and later characterized by Alexander Shulgin, 4-HO-DIPT is noted for its unusually rapid onset, short duration of action (2-3 hours), and distinct psychoactive profile, which includes significant auditory distortions alongside visual and cognitive effects.[2][3] As interest grows in the therapeutic potential of psychedelics for conditions like depression and anxiety, a precise understanding of their molecular mechanisms is paramount.[4][5]

The foundational step in characterizing any psychoactive compound is to determine its binding affinity for various neural receptors. This guide provides a comprehensive, in-depth technical overview for researchers and drug development professionals on the principles and methodologies required to conduct receptor binding affinity studies for 4-HO-DIPT. We will focus on the gold-standard technique—the competitive radioligand binding assay—to explain not just the procedural steps but the critical scientific reasoning that underpins a robust and reproducible investigation into the compound's pharmacological blueprint.

Section 1: The Rationale—Why Receptor Binding Affinity Matters

A compound's effects are dictated by the receptors it binds to and the strength of that interaction. For serotonergic psychedelics, the primary target is the serotonin 2A (5-HT2A) receptor, and agonism at this site is the principal trigger for the psychedelic experience.[6][7] However, the nuanced differences in subjective effects, duration, and therapeutic potential among various tryptamines are heavily influenced by their broader receptor interaction profile.[8]

4-HO-DIPT is known to be a non-selective serotonin receptor agonist, but with a potentially unique selectivity profile.[1] For instance, some evidence suggests it has a lower relative potency at the 5-HT2C receptor compared to the 5-HT2A receptor, which may differentiate its effects from other psychedelics.[1] By quantifying the binding affinity (expressed as the inhibition constant, Kᵢ) of 4-HO-DIPT at a panel of receptors (e.g., 5-HT₁, 5-HT₂, dopamine, and adrenergic subtypes), we can:

  • Establish a Pharmacological Fingerprint: Create a quantitative profile that differentiates 4-HO-DIPT from other compounds like psilocin or LSD.

  • Predict In Vivo Potency: Binding affinity at the 5-HT2A receptor often correlates with the psychoactive doses reported in humans.[8]

  • Guide Drug Development: Understanding the full binding profile can help predict potential off-target effects and inform the design of more selective analogues with improved therapeutic indices.[9]

Section 2: The Core Methodology—Competitive Radioligand Binding Assays

To determine the binding affinity of an unlabeled test compound ("competitor," in this case, 4-HO-DIPT), we measure its ability to compete with a radiolabeled molecule ("radioligand") that has a known high affinity and specificity for the target receptor.[10] The experiment is designed to reach equilibrium, where the rate of ligand binding equals the rate of dissociation.[11]

The fundamental principle is straightforward: as the concentration of 4-HO-DIPT increases, it will displace more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. This relationship allows us to calculate the IC₅₀—the concentration of 4-HO-DIPT required to displace 50% of the specifically bound radioligand. The IC₅₀ is then converted to the more absolute measure of affinity, the Kᵢ value, using the Cheng-Prusoff equation.[12]

Key Experimental Concepts
  • Total Binding: The total radioactivity measured when the radioligand is incubated with the receptor preparation. This includes binding to the receptor (specific) and to other components like the filter membrane (non-specific).

  • Non-Specific Binding (NSB): The component of binding that is not displaceable at the target receptor. It is measured in parallel tubes containing an excess concentration of a high-affinity, structurally distinct unlabeled drug that saturates the target receptors, leaving only the non-specific sites available for the radioligand to bind.

  • Specific Binding: The true measure of receptor binding, calculated as: Specific Binding = Total Binding - Non-Specific Binding .

The following diagram illustrates the logical workflow of a competitive binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Prepare Cell Membranes (Expressing Target Receptor) P2 Prepare Reagents: - Radioligand ([³H]L*) - Test Compound (4-HO-DIPT) - NSB Compound A1 Pipette into 96-well plate: 1. Membranes 2. Buffer 3. Test Compound (serial dilutions) 4. Radioligand (fixed concentration) P2->A1 A2 Incubate to Equilibrium (e.g., 60 min @ 30°C) A1->A2 S1 Rapid Vacuum Filtration (Separates Bound from Free Radioligand) A2->S1 S2 Wash Filters S1->S2 S3 Scintillation Counting (Measures Radioactivity in CPM) S2->S3 D1 Calculate Specific Binding (Total - NSB) S3->D1 D2 Plot % Specific Binding vs. log[4-HO-DIPT] D1->D2 D3 Non-linear Regression (Determine IC₅₀) D2->D3 D4 Cheng-Prusoff Equation (Calculate Kᵢ) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Section 3: Detailed Experimental Protocol—Determining 4-HO-DIPT Affinity at the Human 5-HT2A Receptor

This protocol provides a self-validating system for determining the Kᵢ of 4-HO-DIPT at the human 5-HT2A receptor. The choice of radioligand and competing compound is critical for success. [³H]Ketanserin is a classic and reliable antagonist radioligand for the 5-HT2A receptor.

Materials and Reagents
  • Receptor Source: Commercially available cryopreserved cell membranes prepared from HEK-293 cells stably expressing the recombinant human serotonin 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (Specific Activity: 40-90 Ci/mmol). Final concentration in assay should be approximately equal to its Kₑ value for the 5-HT2A receptor (~0.5-1.0 nM).

  • Test Compound: 4-HO-DIPT fumarate salt. Prepare a 10 mM stock solution in 100% DMSO.

  • NSB Control: Spiperone HCl. Prepare a stock solution for a final assay concentration of 10 µM. Causality: Spiperone is chosen as it is a high-affinity 5-HT2A antagonist that is structurally distinct from the radioligand, minimizing potential confounding interactions while ensuring complete saturation of specific binding sites.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. Causality: The buffer composition is designed to mimic a stable physiological environment. Magnesium ions can be critical for maintaining receptor conformation and affinity.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, multi-channel pipettors, cell harvester for rapid filtration, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.3% polyethyleneimine to reduce NSB), scintillation vials or plates, liquid scintillation cocktail, and a scintillation counter (e.g., MicroBeta TriLux).

Step-by-Step Assay Procedure
  • Reagent Preparation:

    • Thaw the frozen cell membranes on ice. Once thawed, homogenize briefly and dilute in Assay Buffer to a final concentration that yields robust and reproducible signal (typically 10-20 µg protein per well). This must be optimized in preliminary experiments.

    • Prepare serial dilutions of the 4-HO-DIPT stock solution in Assay Buffer, ranging from 100 µM to 0.01 nM final assay concentrations.

    • Dilute the [³H]Ketanserin stock in Assay Buffer to a concentration that is twice the desired final concentration (e.g., 2 nM for a 1 nM final concentration).

  • Plate Setup (Final Volume: 250 µL):

    • Total Binding Wells: Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the 10 µM Spiperone solution.

    • Competitor Wells: Add 50 µL of each 4-HO-DIPT serial dilution (in triplicate).

    • To all wells, add 100 µL of the diluted membrane preparation.

    • Initiate the binding reaction by adding 100 µL of the diluted [³H]Ketanserin solution to all wells.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation. Causality: This incubation time and temperature should be sufficient to ensure the binding reaction has reached equilibrium, a critical prerequisite for accurate Kᵢ determination. This should be confirmed via kinetic association/dissociation experiments during assay development.[11]

  • Termination and Harvesting:

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This step quickly separates the membrane-bound radioligand (captured on the filter) from the unbound radioligand (which passes through).

    • Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter mat completely (e.g., 30 min at 50°C or under an infrared lamp).

    • Seal the filter mat in a sample bag with scintillation cocktail or place punches into vials with cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Kᵢ Calculation
  • Determine Specific Binding: Average the CPM values for the triplicate wells. Calculate the mean CPM for Total Binding and NSB. The specific binding for the control (100% binding) is: Specific Binding_max = CPM_total - CPM_nsb.

  • Generate Competition Curve: For each concentration of 4-HO-DIPT, calculate the specific binding: Specific Binding_i = CPM_i - CPM_nsb. Express this as a percentage of the maximum specific binding: % Specific Binding = (Specific Binding_i / Specific Binding_max) * 100.

  • Calculate IC₅₀: Plot % Specific Binding versus the logarithm of the 4-HO-DIPT concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[12]

    Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

    Where:

    • [L] = Concentration of the radioligand ([³H]Ketanserin).

    • Kₑ = Equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a homologous saturation binding experiment using the same batch of membranes and buffer conditions.[10]

Section 4: Data Presentation and Biological Interpretation

Quantitative data from binding studies are most effectively presented in a tabular format, allowing for direct comparison of affinities across multiple receptor targets and against known reference compounds.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of 4-HO-DIPT and Psilocin

Receptor Subtype4-HO-DIPT (Kᵢ, nM)Psilocin (Kᵢ, nM)Primary Transduction Pathway
5-HT2A 3520Gq/11 → ↑ PLC, IP₃, DAG
5-HT2C 25045Gq/11 → ↑ PLC, IP₃, DAG
5-HT1A 15090Gi/o → ↓ cAMP
5-HT2B 8015Gq/11 → ↑ PLC, IP₃, DAG
SERT >10004500Na⁺/Cl⁻ dependent reuptake

Note: The Kᵢ values presented are hypothetical and for illustrative purposes, based on trends reported in scientific literature. Actual values must be determined experimentally.[1][8][13][14]

Interpreting the Profile:
  • Primary Target: Both compounds exhibit high affinity for the 5-HT2A receptor, consistent with their classification as classic psychedelics.

  • Selectivity Ratio: 4-HO-DIPT shows a ~7-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor (250 nM / 35 nM). In contrast, psilocin's selectivity is only ~2.25-fold (45 nM / 20 nM). This higher 5-HT2A/2C selectivity ratio for 4-HO-DIPT could be a key factor in its unique pharmacological profile.

  • Off-Target Affinity: Both compounds show moderate affinity for 5-HT1A and 5-HT2B receptors, which may contribute to the overall subjective experience, including potential anxiolytic or cardiovascular effects.

  • Serotonin Transporter (SERT): Both compounds have very low affinity for SERT, indicating they are not significant serotonin reuptake inhibitors.

The primary signaling cascade initiated by 5-HT2A receptor activation, the biological event that follows the binding measured in this guide, is visualized below.

G L 4-HO-DIPT (Agonist) R 5-HT2A Receptor (GPCR) L->R Binds G Gαq/11 R->G Activates PLC Phospholipase C (PLC) G->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Downstream Cellular Responses (e.g., Neuronal Excitability, Gene Expression) Ca->Response PKC->Response

Sources

Serotonin receptor agonism of 4-Hydroxy-N,N-diisopropyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Serotonin Receptor Agonism of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

Abstract

This technical guide provides a comprehensive examination of this compound (4-HO-DIPT), a synthetic tryptamine derivative, focusing on its interaction with serotonin (5-HT) receptors. 4-HO-DIPT, also known as iprocin, is recognized for its rapid onset and short duration of action, distinguishing it from other classic psychedelics.[1][2][3] This document delineates its chemical properties, pharmacokinetic profile, and detailed receptor binding and functional agonism data. We explore the canonical signaling pathways activated by 4-HO-DIPT, primarily through the 5-HT₂A receptor, which is central to its psychedelic effects.[2][4] Furthermore, this guide presents standardized, field-proven methodologies for characterizing the binding affinity and functional potency of such compounds, providing a self-validating framework for researchers in pharmacology and drug development.

Introduction and Molecular Profile

This compound is a synthetic hallucinogen belonging to the tryptamine class.[1] Structurally, it is the 4-hydroxyl analog of DiPT and a higher homologue of psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2][5] First synthesized by David Repke in 1977 and later popularized by Alexander Shulgin, 4-HO-DIPT's unique pharmacological profile—characterized by an unusually fast onset of 15-20 minutes and a brief 2-3 hour duration—makes it a subject of significant scientific interest.[1][2][5]

Its primary mechanism of action is as a non-selective serotonin receptor agonist, with a pronounced functional affinity for the 5-HT₂A receptor subtype.[1][2][6] This interaction is believed to be the principal driver of its psychedelic properties.[2] Recent research has also focused on developing prodrugs, such as RE-104 (a glutarate ester of 4-HO-DIPT), to improve bioavailability and therapeutic potential, particularly for psychiatric disorders, leveraging its short-duration psychedelic effects for clinical applications with a reduced resource burden.[6]

Molecular Details:

  • IUPAC Name: 3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol[1]

  • Chemical Formula: C₁₆H₂₄N₂O[1]

  • Molar Mass: 260.381 g·mol⁻¹[1]

Serotonin Receptor Binding and Functional Selectivity

The interaction of 4-HO-DIPT with serotonin receptors is complex, demonstrating non-selective binding but with a clear functional preference that dictates its psychoactive effects. Its profile is primarily defined by potent agonism at the 5-HT₂A receptor, coupled with significantly lower activity at other subtypes, particularly 5-HT₂C.

Receptor Binding Affinity

Binding assays quantify the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Kᵢ). 4-HO-DIPT binds to several serotonin receptors, but with varying affinities. It is a potent agonist at the 5-HT₂A receptor, which is the key target for classic psychedelics.[4] Studies using radioligand binding assays have established its affinity for this receptor. For instance, a Kᵢ value of 120 nM at the human 5-HT₂A receptor has been reported.[7]

A defining characteristic of 4-HO-DIPT is its selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor.[1] This is noteworthy because many psychedelic tryptamines engage both receptors. The bulky N,N-diisopropyl substitutions on the tryptamine backbone are less tolerated by the 5-HT₂C receptor binding pocket, leading to a marked reduction in potency.[8] This structural hindrance results in a high degree of selectivity; 4-HO-DIPT is approximately 206-fold more selective for 5-HT₂A over 5-HT₂C.[8] The compound also acts as an agonist at 5-HT₂B receptors.[1]

Receptor SubtypeBinding Affinity (Kᵢ)Source
Human 5-HT₂A 120 nM[7]
Human 5-HT₂C Significantly lower than 5-HT₂A[1][8]
Human 5-HT₂B Agonist activity confirmed[1]

Table 1: Summary of 4-HO-DIPT Binding Affinities for Key Serotonin Receptors.

Functional Agonism and Potency

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G-protein coupled receptors (GPCRs) like the 5-HT₂ family, this is often quantified by measuring the accumulation of second messengers. 4-HO-DIPT is classified as a partial agonist at the 5-HT₂A receptor.[2]

The potency of 4-HO-DIPT, measured as the half-maximal effective concentration (EC₅₀) in functional assays, mirrors its binding selectivity. In calcium mobilization assays, which measure the Gq-mediated signaling cascade, 4-HO-DIPT shows a marked reduction in potency at the 5-HT₂C receptor, with a reported EC₅₀ of 1408 nM.[8] This contrasts with its high potency at the 5-HT₂A receptor, underpinning its selective functional profile.

Receptor SubtypeFunctional Potency (EC₅₀)Efficacy (Eₘₐₓ)Assay TypeSource
Human 5-HT₂A High PotencyPartial AgonistCalcium Mobilization[2][8]
Human 5-HT₂C 1408 nMLow Potency AgonistCalcium Mobilization[8]

Table 2: Functional Potency and Efficacy of 4-HO-DIPT.

Downstream Signaling Pathways

The psychedelic effects of 4-HO-DIPT are mediated by the intracellular signaling cascades it initiates upon binding to serotonin receptors. The primary pathway is the Gq-coupled cascade activated by the 5-HT₂A receptor.

The Canonical 5-HT₂A Receptor Gq Signaling Pathway

5-HT₂A receptors are Gq-protein coupled receptors.[9] Agonist binding, including that of 4-HO-DIPT, induces a conformational change in the receptor, activating the associated Gαq subunit. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, ultimately modulating neuronal excitability and gene expression, which are thought to underlie the profound changes in perception and cognition characteristic of the psychedelic state.[9]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A 5-HT₂A Receptor Gq Gαq/βγ 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i Ca2->PKC Activates Downstream Downstream Effects (Neuronal Excitability, Gene Expression) PKC->Downstream 4HODIPT 4-HO-DIPT 4HODIPT->5HT2A Binds ER->Ca2 Releases

Caption: Canonical Gq signaling pathway activated by 4-HO-DIPT at the 5-HT₂A receptor.

Methodologies for Pharmacological Characterization

To ensure scientific integrity and produce reliable data, standardized protocols are essential. The following sections detail the core methodologies used to characterize the serotonergic activity of compounds like 4-HO-DIPT.

Protocol: Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

Objective: To determine the binding affinity (Kᵢ) of 4-HO-DIPT for a specific serotonin receptor subtype (e.g., 5-HT₂A).

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Test compound (4-HO-DIPT) at various concentrations.

  • Non-specific binding control (e.g., unlabeled serotonin or a high-concentration antagonist).

  • Assay buffer, scintillation fluid, filter mats, and a scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of 4-HO-DIPT in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kₔ), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound (4-HO-DIPT) at varying concentrations.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of 4-HO-DIPT. Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding), which is then used to calculate the Kᵢ value.

Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Radioligand, 4-HO-DIPT dilutions) B 2. Incubate (Membranes + Radioligand + 4-HO-DIPT) A->B C 3. Rapid Filtration (Separate Bound/Free Ligand) B->C D 4. Scintillation Counting (Quantify Radioactivity) C->D E 5. Data Analysis (Calculate IC₅₀ and Kᵢ) D->E Calcium_Flux_Workflow A 1. Seed Cells (Expressing 5-HT₂A) B 2. Load Cells with Ca²⁺-sensitive dye A->B C 3. Measure Baseline Fluorescence B->C D 4. Add 4-HO-DIPT (Agonist) C->D E 5. Record Fluorescence (Kinetic Read) D->E F 6. Data Analysis (Calculate EC₅₀ and Eₘₐₓ) E->F

Caption: Experimental workflow for a calcium mobilization functional assay.

Conclusion and Future Directions

This compound (4-HO-DIPT) is a potent serotonin receptor agonist whose pharmacological profile is dominated by its activity at the 5-HT₂A receptor. Its key distinguishing features are a high selectivity for 5-HT₂A over 5-HT₂C and a uniquely rapid and brief duration of action. These properties make it an invaluable tool for neuropharmacological research, allowing for the precise probing of 5-HT₂A-mediated signaling and its behavioral correlates. The development of prodrug strategies further highlights its potential as a next-generation therapeutic for psychiatric conditions, where a controlled and shorter-lasting psychedelic experience could offer significant clinical advantages. Future research should aim to fully elucidate its activity at a broader range of receptors and further explore the therapeutic applications of its unique temporal dynamics.

References

  • 4-HO-DiPT - Wikipedia. (n.d.). Wikipedia. [Link]

  • Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine. ACS Chemical Neuroscience. [Link]

  • Eshleman, A. J., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 4-HO-DPT - Wikipedia. (n.d.). Wikipedia. [Link]

  • 4-HO-DiPT - PsychonautWiki. (n.d.). PsychonautWiki. [Link]

  • 4-HO-DiPT - Psychedelic Science Review. (2024). Psychedelic Science Review. [Link]

  • 4-Hydroxytryptamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • 4-HO-DiPT - Grokipedia. (n.d.). Grokipedia. [Link]

  • 4-HO-DiPT - Bionity. (n.d.). Bionity. [Link]

  • Klein, A. K., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Wallach, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

  • González-Maeso, J., et al. (2007). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience. [Link]

  • Bryson, M. W. (2023). Salts and solid forms of this compound hemi-glutarate and hemi-succinate.
  • Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. National Institutes of Health. [Link]

Sources

A Technical Guide to the Neurochemical Profile of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a synthetic tryptamine analog of psilocin, has garnered significant interest within the scientific community for its unique psychoactive properties, characterized by a rapid onset and short duration of action. This technical guide provides a comprehensive overview of the current understanding of 4-HO-DiPT's neurochemical effects, with a focus on its interactions with central nervous system receptors and subsequent signaling cascades. We delve into its pharmacodynamic profile, exploring its affinity and functional activity at various serotonin receptors, its influence on neurotransmitter systems, and its metabolic pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and neurobiological mechanisms of this intriguing compound.

Introduction: A Unique Psychedelic Tryptamine

This compound, also known as Iprocin, is a synthetic hallucinogen structurally related to the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2] First synthesized by David B. Repke in 1977, its psychoactive effects were later detailed by Alexander Shulgin in his book "TiHKAL" ("Tryptamines I Have Known and Loved").[1] Shulgin noted its remarkably fast onset (15-20 minutes), short duration (2-3 hours), and sensitivity to dose, setting it apart from many other classic psychedelics.[1][2][3] These distinct pharmacokinetic properties have made 4-HO-DiPT a subject of interest for potential therapeutic applications where a shorter-acting psychedelic agent may be advantageous.[4][5]

From a chemical standpoint, 4-HO-DiPT is a 4-hydroxy analog of DiPT and the N-substituted isopropyl homolog of 4-HO-DMT.[1] Its core structure consists of a bicyclic indole heterocycle attached at the R3 position to an amino group via an ethyl side chain, with a hydroxyl group at the R4 position and two isopropyl groups bound to the terminal amine.[1] This guide will explore the intricate neurochemical mechanisms that underpin the unique effects of this compound.

Pharmacodynamics: Receptor Interactions and Functional Activity

The primary neurochemical effects of 4-HO-DiPT are mediated through its interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype.[1][3] Like other classic psychedelics, it acts as a non-selective serotonin receptor agonist.[3]

Serotonin Receptor Binding Profile

In vitro studies have characterized the binding affinities of 4-HO-DiPT at various human serotonin receptors. It demonstrates a high affinity for the 5-HT2A and 5-HT2B receptors and a somewhat lower affinity for the 5-HT2C receptor.[3] Notably, some research suggests that 4-HO-DiPT is more selective for the 5-HT2A receptor over the 5-HT2C receptor compared to many other psychedelic tryptamines.[3] It also interacts with the serotonin transporter (SERT), albeit with lower affinity than for the 5-HT2A receptor.[1][3]

Receptor/TransporterBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of 5-HT)
5-HT2A 419 ± 3769 (IP1 accumulation)~100%
5-HT2C -6,400 (Calcium mobilization)~72%
SERT 419 ± 37 (inhibition of [125I]RTI-55 binding)163 ± 52 (inhibition of [3H]5-HT uptake)-

Note: Data is compiled from multiple sources and experimental conditions may vary. The provided values should be considered indicative of the relative affinities and potencies.

Functional Agonism at 5-HT2A Receptors

The psychedelic effects of 4-HO-DiPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][3] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the 5-HT2A receptor to the Gq/11 protein, which in turn activates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4_HO_DiPT 4_HO_DiPT 5_HT2A_R 5-HT2A Receptor 4_HO_DiPT->5_HT2A_R Binds Gq_protein Gq Protein 5_HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets

Figure 1: Canonical 5-HT2A Receptor Gq-Protein Signaling Pathway.
Biased Agonism

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), is of significant interest in psychedelic research.[7] While the psychedelic effects of 5-HT2A agonists are thought to be primarily mediated by Gq-protein signaling, the role of β-arrestin recruitment is also being actively investigated for its potential contribution to therapeutic effects without inducing hallucinations.[1][7] Currently, there is a lack of specific data on the β-arrestin signaling profile of 4-HO-DiPT. Further research is needed to elucidate its potential for biased agonism at the 5-HT2A receptor.

Neurochemical Consequences of Receptor Activation

The activation of 5-HT2A receptors by 4-HO-DiPT leads to a cascade of neurochemical changes in the brain, influencing various neurotransmitter systems and neuronal activity.

Modulation of GABAergic Neurotransmission

Recent research has shed light on the significant impact of 4-HO-DiPT on the GABAergic system. A 2024 study by Kelly et al. demonstrated that 4-HO-DiPT enhances the GABAergic inhibition of principal neurons in the basolateral amygdala (BLA).[4] This effect is mediated by the activation of 5-HT2A receptors located on GABAergic interneurons, leading to an increase in their firing rate and subsequent release of GABA.[4] This enhanced inhibitory tone in the BLA is a potential mechanism for the anxiolytic and fear-extinction-enhancing effects observed with 4-HO-DiPT in animal models.[4]

GABAergic_Modulation 4_HO_DiPT 4_HO_DiPT 5_HT2A_R 5-HT2A Receptor 4_HO_DiPT->5_HT2A_R GABA_Interneuron GABAergic Interneuron GABA_Release GABA Release GABA_Interneuron->GABA_Release Increases 5_HT2A_R->GABA_Interneuron Activates Principal_Neuron BLA Principal Neuron Inhibition Enhanced Inhibition Principal_Neuron->Inhibition GABA_Release->Principal_Neuron Acts on

Figure 2: 4-HO-DiPT's Modulation of GABAergic Neurotransmission in the BLA.
Effects on Other Neurotransmitter Systems

While the primary actions of 4-HO-DiPT are on the serotonergic system, its effects can indirectly influence other neurotransmitter systems. For instance, its interaction with the serotonin transporter (SERT) suggests a potential, albeit weak, role in modulating serotonin reuptake.[1][3] The current data indicates that its affinity for dopamine and norepinephrine transporters is significantly lower.[3] Further in vivo microdialysis studies are warranted to fully characterize the downstream effects of 4-HO-DiPT on the extracellular levels of dopamine, norepinephrine, and other key neurotransmitters in various brain regions.

Metabolism and Pharmacokinetics

The metabolism of 4-HO-DiPT is an important factor contributing to its rapid onset and short duration of action. In vitro studies have shown that 4-HO-DiPT is a substrate for and an inhibitor of several cytochrome P450 (CYP) enzymes, with the greatest inhibitory effect observed for CYP2D6.[1]

Prodrug strategies have been explored to improve the bioavailability and clinical utility of 4-HO-DiPT. For example, 4-Acetoxy-DiPT is believed to be a prodrug that is deacetylated in vivo to yield 4-HO-DiPT.[1][5] More recently, a glutarate ester prodrug, RE104, has been developed and shown to rapidly convert to 4-HO-DiPT in vivo.[8] Studies with RE104 in rats revealed a half-life of approximately 40 minutes for 4-HO-DiPT following subcutaneous administration.[8][9]

Experimental Protocols for Investigation

To facilitate further research into the neurochemical effects of 4-HO-DiPT, this section outlines standardized experimental protocols.

In Vitro Receptor Binding and Functional Assays

Radioligand Binding Assay (for determining Ki):

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human 5-HT receptor of interest or rodent brain tissue homogenates.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of 4-HO-DiPT.

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of 4-HO-DiPT that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining EC50 and Efficacy):

  • Cell Culture: Plate cells stably expressing the 5-HT receptor of interest (e.g., CHO-K1 cells) in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 4-HO-DiPT to the wells.

  • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence corresponds to the maximum intracellular calcium release.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and maximal efficacy (Emax) relative to a reference agonist like serotonin.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor_Binding Radioligand Binding Assay Ki_Value Ki Value (Binding Affinity) Receptor_Binding->Ki_Value Functional_Assay Calcium Mobilization Assay EC50_Emax EC50 & Emax (Potency & Efficacy) Functional_Assay->EC50_Emax HTR_Assay Head-Twitch Response (HTR) Psychedelic_Proxy Behavioral Proxy for Psychedelic Effects HTR_Assay->Psychedelic_Proxy Microdialysis In Vivo Microdialysis Neurotransmitter_Levels Extracellular Neurotransmitter Levels Microdialysis->Neurotransmitter_Levels

Figure 3: Key Experimental Workflows for Characterizing 4-HO-DiPT.
In Vivo Behavioral and Neurochemical Assessments

Head-Twitch Response (HTR) in Rodents:

  • Animal Model: Utilize male C57BL/6J mice.

  • Drug Administration: Administer 4-HO-DiPT via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Observe the mice for a set period (e.g., 30-60 minutes) and count the number of head-twitches, which are rapid, side-to-side head movements.

  • Data Analysis: Compare the number of head-twitches in the 4-HO-DiPT-treated group to a vehicle-treated control group.

In Vivo Microdialysis:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after the administration of 4-HO-DiPT.

  • Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Quantify the changes in extracellular neurotransmitter levels over time.

Conclusion and Future Directions

4-HO-DiPT presents a fascinating neurochemical profile characterized by potent 5-HT2A receptor agonism, a unique influence on GABAergic neurotransmission, and a rapid and short-acting pharmacokinetic profile. Its distinct properties make it a valuable tool for dissecting the neurobiological underpinnings of psychedelic experiences and a potential candidate for therapeutic development.

Future research should focus on several key areas to further elucidate the neurochemical effects of 4-HO-DiPT. A comprehensive investigation into its biased agonism at the 5-HT2A receptor is crucial for understanding the full spectrum of its signaling capabilities. Detailed in vivo studies mapping its effects on various neurotransmitter systems beyond serotonin and GABA will provide a more complete picture of its network-level actions. Finally, continued exploration of its therapeutic potential in preclinical models of psychiatric disorders is warranted, particularly given its anxiolytic and fear-extinguishing properties. A deeper understanding of the neurochemical intricacies of 4-HO-DiPT will undoubtedly contribute to the broader field of psychedelic science and the development of novel therapeutics for mental health conditions.

References

  • 4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT - PsychonautWiki. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT - Bionity. (n.d.). Retrieved January 24, 2026, from [Link]

  • Psychedelic Science Review. (2024). 4-HO-DiPT. Retrieved January 24, 2026, from [Link]

  • Kelly, T. J., Bonniwell, E. M., Mu, L., et al. (2024). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 49(5), 854-863. Retrieved January 24, 2026, from [Link]

  • Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. ACS Chemical Neuroscience. Retrieved January 24, 2026, from [Link]

  • 4-HO-DPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 356–361. Retrieved January 24, 2026, from [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 5(5), 334-345. Retrieved January 24, 2026, from [Link]

  • RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine. (2024). PubMed. Retrieved January 24, 2026, from [Link]

  • Rickli, A., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1366395. Retrieved January 24, 2026, from [Link]

  • Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8195. Retrieved January 24, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(15), 3077–3087. Retrieved January 24, 2026, from [Link]

  • Smith, T. D., et al. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse, 38(4), 460-470. Retrieved January 24, 2026, from [Link]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2024). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI. Retrieved January 24, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. (2013). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). PubMed. Retrieved January 24, 2026, from [Link]

  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved January 24, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 24, 2026, from [Link]

  • beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. (2009). PubMed. Retrieved January 24, 2026, from [Link]

  • A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]

Sources

Preclinical Evaluation of 4-HO-DIPT: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), a synthetic tryptamine with psychedelic properties, for its potential therapeutic applications. 4-HO-DIPT is distinguished by its rapid onset and short duration of action, characteristics that may offer advantages in a clinical setting over longer-acting psychedelics. This document details the current understanding of 4-HO-DIPT's pharmacological profile, including its receptor binding affinities and functional activity, with a comparative analysis against the well-characterized psychedelic, psilocin. Furthermore, this guide outlines key in vitro and in vivo preclinical models to assess its therapeutic potential, particularly in the domains of anxiety and depression-related disorders. Detailed, step-by-step protocols for essential assays are provided to ensure scientific rigor and reproducibility in future investigations. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel psychedelic-based therapeutics.

Introduction: The Therapeutic Potential of Short-Acting Psychedelics

The resurgence of interest in psychedelic compounds for the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD), has created a demand for novel molecules with optimized pharmacokinetic and pharmacodynamic profiles.[1][2] While classic psychedelics like psilocybin have shown promising efficacy, their long duration of action can present logistical challenges in clinical settings.[3] This has spurred the investigation of shorter-acting compounds that may offer a more manageable therapeutic window.

4-HO-DIPT, also known as iprocin, is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT), the active metabolite of psilocybin.[3] Anecdotal reports and early scientific investigations suggest that 4-HO-DIPT induces a psychedelic experience characterized by a rapid onset and a significantly shorter duration (2-3 hours) compared to psilocybin (4-6 hours).[4] These properties make 4-HO-DIPT a compelling candidate for therapeutic development, potentially reducing the clinical burden and increasing patient accessibility.

This guide provides a structured approach to the preclinical evaluation of 4-HO-DIPT, focusing on the scientific rationale behind experimental choices and providing detailed methodologies for key assays. The overarching goal is to equip researchers with the necessary information to rigorously assess the therapeutic potential of this promising compound.

Pharmacological Profile of 4-HO-DIPT

A thorough understanding of a compound's interaction with relevant biological targets is fundamental to any drug development program. For psychedelic compounds, the serotonin 2A (5-HT2A) receptor is the primary target mediating their characteristic effects. However, interactions with other receptors can significantly influence the overall pharmacological profile and therapeutic potential.

Receptor Binding and Functional Activity

In vitro receptor binding and functional assays are essential for characterizing the potency and efficacy of 4-HO-DIPT at key serotonin receptors. The following table summarizes the available data for 4-HO-DIPT and provides a comparative analysis with psilocin.

Receptor4-HO-DIPTPsilocin
5-HT2A Ki: 120 - 922 nM EC50: 6.8 - 334 nM Emax: 74 - 106%Ki: ~6 - 25 nM EC50: ~10 nM Emax: Full Agonist
5-HT2B Ki: 85 nM EC50: 5.1 - 460 nM Emax: 55 - 110%Ki: Data not readily available
5-HT2C Ki: 2.8 - >10,000 nM EC50: 180 - 6,442 nM Emax: 72 - 104%Ki: Data not readily available
5-HT1A Ki: 5,700 - >10,000 nM EC50: 1,147 - 3,900 nM Emax: 36 - 70%Ki: ~100 - 152 nM

Table 1: Comparative Receptor Binding (Ki) and Functional Activity (EC50, Emax) of 4-HO-DIPT and Psilocin. Lower Ki and EC50 values indicate higher affinity and potency, respectively. Emax represents the maximal efficacy relative to a reference agonist.

Interpretation of Pharmacological Data:

The data indicate that 4-HO-DIPT is a potent agonist at the 5-HT2A receptor, the primary target for psychedelic action. While its affinity for the 5-HT2A receptor appears to be somewhat lower than that of psilocin, it still demonstrates high efficacy. Notably, 4-HO-DIPT also exhibits significant activity at the 5-HT2B and 5-HT2C receptors. The engagement of these additional serotonin receptor subtypes may contribute to its unique subjective effects and therapeutic profile. The lower affinity for the 5-HT1A receptor compared to psilocin is also a distinguishing feature.

Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic compounds initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying their therapeutic effects. The canonical signaling pathway for the 5-HT2A receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol phosphates and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation 4-HO-DIPT 4-HO-DIPT 4-HO-DIPT->5HT2A Agonist Binding

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor activated by 4-HO-DIPT.

In Vitro Metabolism and Safety

Early assessment of a drug candidate's metabolic fate and potential for toxicity is critical. In vitro studies using human liver microsomes and hepatocytes can provide valuable insights into the metabolic pathways of 4-HO-DIPT.

Metabolic Pathways: Studies have shown that 4-HO-DIPT undergoes several metabolic transformations, including O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. One of the N-dealkylated metabolites, 4-HO-NiPT, has been shown to possess psychedelic-like activity itself, which may contribute to the overall pharmacological effect of the parent compound.

Cytochrome P450 (CYP) Inhibition: Preliminary data suggests that 4-HO-DIPT may inhibit certain CYP isozymes, such as CYP2D6 and CYP3A4.[5][6] Further investigation is warranted to determine the clinical significance of these findings and the potential for drug-drug interactions.

Early Safety Assessment: Standard in vitro toxicology assays should be conducted to de-risk the compound early in development. These include:

  • hERG Channel Inhibition Assay: To assess the potential for cardiac QT prolongation.

  • Micronucleus Assay: To evaluate the potential for genotoxicity.

In Vivo Preclinical Models for Therapeutic Potential

Animal models are indispensable tools for evaluating the behavioral effects of psychedelic compounds and their potential therapeutic applications. The following models are particularly relevant for the preclinical assessment of 4-HO-DIPT.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[7] Quantifying the HTR is a crucial first step in confirming the in vivo psychedelic-like activity of 4-HO-DIPT.

HTR_Workflow Start Start: Acclimatize Mice Administer Administer 4-HO-DIPT or Vehicle (i.p.) Start->Administer Place Place Mouse in Observation Chamber Administer->Place Record Record Behavior (e.g., 30-60 min) Place->Record Score Score Head Twitches (Manual or Automated) Record->Score Analyze Data Analysis (Dose-Response Curve) Score->Analyze End End Analyze->End

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay in mice.

Fear Conditioning and Extinction

Animal models of fear conditioning and extinction are widely used to study the neurobiology of anxiety and PTSD and to screen for anxiolytic drugs. Recent studies have shown that 4-HO-DIPT can enhance fear extinction in mice, suggesting its potential as a treatment for anxiety-related disorders.[8]

Fear_Extinction_Paradigm cluster_day1 Day 1: Fear Conditioning cluster_day2 Day 2: Extinction Training cluster_day3 Day 3: Extinction Recall Conditioning Pair Auditory Cue (CS) with Footshock (US) Drug_Admin Administer 4-HO-DIPT or Vehicle Extinction Present Auditory Cue (CS) without Footshock (US) Drug_Admin->Extinction Recall Present Auditory Cue (CS) and Measure Freezing

Caption: Three-day paradigm for fear conditioning and extinction testing in mice.

Models of Depression

Given the promising results of other psychedelics in treating depression, it is crucial to evaluate 4-HO-DIPT in relevant preclinical models.[1][2][9] These models often involve inducing a state of behavioral despair or anhedonia in rodents.

  • Forced Swim Test (FST): This model assesses behavioral despair by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce immobility time.

  • Tail Suspension Test (TST): Similar to the FST, the TST measures immobility when a mouse is suspended by its tail. It is another widely used screening tool for potential antidepressant activity.

  • Chronic Mild Stress (CMS): This model exposes rodents to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, often measured by a decrease in sucrose preference. The ability of a compound to reverse this anhedonia is indicative of antidepressant-like effects.

Models of Substance Use Disorder

The potential of psychedelics to treat substance use disorders is an area of active research.[10][11][12] Preclinical models can be used to assess whether 4-HO-DIPT can reduce drug-seeking and relapse behaviors.

  • Drug Self-Administration and Reinstatement: In this model, animals are trained to self-administer a drug of abuse (e.g., cocaine, alcohol). After a period of extinction, drug-seeking behavior can be reinstated by cues associated with the drug, a small "priming" dose of the drug, or stress. The ability of 4-HO-DIPT to block this reinstatement would suggest therapeutic potential for relapse prevention.

Detailed Experimental Protocols

To ensure the reproducibility and validity of preclinical research on 4-HO-DIPT, it is essential to follow standardized and well-detailed protocols.

Protocol: In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of 4-HO-DIPT for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Non-labeled competitor (e.g., spiperone for 5-HT2A).

  • 4-HO-DIPT test compound.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of 4-HO-DIPT.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or varying concentrations of 4-HO-DIPT.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of 4-HO-DIPT to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: Mouse Head-Twitch Response (HTR) Assay

Objective: To quantify the in vivo 5-HT2A receptor agonist activity of 4-HO-DIPT.

Materials:

  • Male C57BL/6J mice.

  • 4-HO-DIPT test compound.

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment or automated HTR detection system.

Procedure:

  • Habituate mice to the testing room for at least 60 minutes before the experiment.

  • Administer 4-HO-DIPT or vehicle via intraperitoneal (i.p.) injection.

  • Immediately place each mouse into an individual observation chamber.

  • Record the behavior of each mouse for a predetermined period (e.g., 30-60 minutes).

  • An observer, blind to the treatment conditions, should manually score the number of head twitches. Alternatively, an automated system can be used for quantification.[13][14][15][16]

  • Analyze the data to generate a dose-response curve for HTR frequency.

Protocol: Auditory Fear Conditioning and Extinction

Objective: To assess the effect of 4-HO-DIPT on the extinction of learned fear.

Materials:

  • Male C57BL/6J mice.

  • Fear conditioning apparatus with a grid floor for footshock delivery and a speaker for auditory cues.

  • Software for controlling stimulus presentation and recording freezing behavior.

  • 4-HO-DIPT test compound.

  • Vehicle control.

Procedure: Day 1: Fear Conditioning

  • Place the mouse in the conditioning chamber and allow a 2-3 minute habituation period.

  • Present an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; a mild footshock).[17][18][19]

  • Repeat the CS-US pairing for a set number of trials.

  • Return the mouse to its home cage.

Day 2: Extinction Training

  • Administer 4-HO-DIPT or vehicle.

  • After a predetermined pretreatment time, place the mouse in a novel context (to prevent contextual fear recall).

  • Present the CS repeatedly without the US.

  • Record freezing behavior throughout the session.

Day 3: Extinction Recall

  • Place the mouse back into the extinction context.

  • Present the CS and measure freezing behavior in the absence of the US.

  • A reduction in freezing behavior in the 4-HO-DIPT-treated group compared to the vehicle group indicates enhanced fear extinction.

Conclusion and Future Directions

4-HO-DIPT presents a compelling profile as a potential therapeutic agent due to its short duration of action and potent 5-HT2A receptor agonism. The preclinical data gathered to date, particularly its efficacy in a fear extinction model, suggests promising anxiolytic properties. This technical guide provides a roadmap for the continued preclinical investigation of 4-HO-DIPT.

Future research should focus on a more detailed characterization of its metabolic profile, including the identification of specific CYP isozymes involved in its metabolism, to better predict potential drug-drug interactions. Further evaluation in a broader range of preclinical models for depression and substance use disorder is also warranted. Comprehensive safety and toxicology studies, following the protocols outlined in this guide, will be essential for advancing 4-HO-DIPT towards clinical development. The systematic application of the methodologies described herein will provide the robust data necessary to fully elucidate the therapeutic potential of this novel short-acting psychedelic.

References

  • Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. (2020-01-16). PubMed Central.
  • Animal Models of Serotonergic Psychedelics. (n.d.). PubMed Central.
  • A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain. (n.d.). PubMed Central.
  • Animal models in psychedelic research - Tripping over transl
  • 4-HO-DIPT. (n.d.). Wikipedia.
  • hERG toxicity assessment: Useful guidelines for drug design. (2020-06-01). PubMed.
  • The in vitro micronucleus technique. (n.d.). CRPR.
  • Fear Extinction in Rodents. (n.d.). PubMed Central.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. (2018-12-17).
  • Scatter plot comparing the activity (Δlog (Emax/EC50) values) of... (n.d.).
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PubMed Central.
  • Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine. (2021-02-03). Journal of Neuroscience.
  • A systematic review of auditory fear conditioning protocols: Animal models and auditory conditioning stimulus. (2025-08-06).
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-25). Frontiers in Toxicology.
  • Auditory Fear Conditioning. (n.d.). Bio-protocol.
  • Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. (n.d.).
  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. (2025-07-31).
  • Understanding Addiction Using Animal Models. (n.d.). Frontiers.
  • (PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. (n.d.).
  • Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation. (2022-01-19). Frontiers in Human Neuroscience.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • Functional assay (EC 50 ) in nM of psilocybin and analogs. (n.d.).
  • The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. (2018-05-08). NIH.
  • Summary of the procedures used to detect head twitches using scalograms... (n.d.).
  • Video: Trace Fear Conditioning in Mice. (2013-09-26). JoVE.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. (2024-12-16). FDA.
  • Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. (2019-01-26). PubMed.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI.
  • ABCs of Psychedelics: A Preclinical Roadmap for Drug Discovery. (n.d.). PubMed Central.
  • Psychedelics and the Human Receptorome. (n.d.). PLOS.
  • Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. (n.d.). PubMed Central.
  • Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (n.d.). Frontiers in Pharmacology.
  • The relationship between Psilocybin/psilocin plasma levels and receptor occupancy: PET imaging with 11C-Cimbi-36. (2020-05-18). Prezi.
  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker. (2020-06-09). bioRxiv.
  • Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. (2025-05-01). bioRxiv.
  • Fear extinction reverses dendritic spine formation induced by fear conditioning in the mouse auditory cortex. (2018-08-27). PNAS.
  • Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. (2025-08-06).
  • Biochemistry, Cytochrome P450. (n.d.).
  • 2C-B. (n.d.). Wikipedia.
  • In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. (n.d.). SciSpace.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023-05-15). MDPI.
  • Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activ

Sources

A Technical Guide to 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT): A Potent Psychedelic Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), also known as Iprocin, is a synthetic tryptamine derivative with the CAS number 132328-45-1.[1][2] First synthesized by David Repke in 1977, it is a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[3] 4-HO-DiPT is distinguished by its rapid onset, short duration of action (typically 2-3 hours), and potent psychoactive effects, making it a valuable tool for psychedelic research.[1][4] This technical guide provides an in-depth overview of the pharmacology, research applications, and experimental protocols for 4-HO-DiPT, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue
IUPAC Name 3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol
CAS Number 132328-45-1
Molecular Formula C16H24N2O
Molar Mass 260.381 g·mol−1

Pharmacology and Mechanism of Action

4-HO-DiPT's primary mechanism of action is as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor, which is the principal target for classic psychedelic compounds.[1][2][3] Its psychedelic effects are believed to be mediated through the activation of this receptor.[2]

Receptor Binding and Functional Activity

4-HO-DiPT displays a more selective receptor binding profile compared to psilocin, interacting with fewer serotonin receptor subtypes.[3][5] It is a potent agonist at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors, with near-full agonist activity at the 5-HT2A receptor.[6][7] Notably, it has a significantly lower potency for the 5-HT2C receptor compared to the 5-HT2A receptor.[1] The compound also interacts with the serotonin transporter (SERT) in the low micromolar range.[3]

The activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade involving the hydrolysis of phosphoinositide, leading to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG).[8] This, in turn, mobilizes intracellular calcium.[8]

Signaling Pathway of 4-HO-DiPT at the 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-HO-DiPT 4-HO-DiPT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-DiPT->5-HT2A_Receptor Binds and Activates Gq_protein Gq/11 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Cascade Activated by 4-HO-DiPT.

Metabolism and Pharmacokinetics

In vitro studies using human hepatocytes have shown that 4-HO-DiPT is metabolized into six metabolites through pathways including O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation.[9] One of its metabolites, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), has been shown to possess psychedelic-like activity itself.[9]

The development of a glutarate prodrug of 4-HO-DiPT, known as luvesilocin or RE104, has provided further insight into its pharmacokinetic profile.[3] Following subcutaneous administration of RE104 in rats, the half-life of 4-HO-DiPT was determined to be approximately 40 minutes.[10] In humans, after subcutaneous injection of luvesilocin, the elimination half-life of 4-HO-DiPT ranges from 2.7 to 4.1 hours.[1]

Research Applications

Neuroscience and Behavioral Research

4-HO-DiPT serves as a valuable tool in neuroscience to probe the function of the serotonergic system, particularly the role of the 5-HT2A receptor in perception, cognition, and emotion.

  • Psychedelic Effects Modeling: The head-twitch response (HTR) in rodents is a behavioral proxy for psychedelic effects in humans.[1] 4-HO-DiPT reliably induces the HTR in mice, confirming its 5-HT2A agonist activity in vivo.[3][11] The potency of 4-HO-DiPT in inducing HTR is lower than that of psilocin, and there appears to be a relationship between the steric properties of the N-alkyl groups and HTR potency.[11]

  • Fear Extinction and Anxiety: Preclinical studies have demonstrated that 4-HO-DiPT has anxiolytic effects and can enhance fear extinction learning in mice.[1][6] This effect is mediated by the activation of 5-HT2A receptors on GABAergic interneurons in the basolateral amygdala (BLA), leading to increased inhibitory signaling to principal neurons and a subsequent suppression of learned fear responses.[6][8][12] These findings suggest a potential therapeutic application for 4-HO-DiPT and similar compounds in the treatment of anxiety and trauma-related disorders like PTSD.

Drug Discovery and Development

The unique pharmacokinetic profile of 4-HO-DiPT, particularly its short duration of action, has made it an attractive candidate for the development of novel psychedelic-assisted therapies. The shorter duration could reduce the clinical resource burden compared to longer-acting psychedelics like psilocybin.[10] This has led to the development of its prodrug, luvesilocin (RE104), which is currently undergoing clinical trials for depressive disorders.[10]

Anti-inflammatory Research

Interestingly, 4-HO-DiPT has been shown to have fully efficacious anti-inflammatory effects in a rat model of asthma.[1][3] It was effective in normalizing ovalbumin-induced lung inflammation.[3] This suggests that the therapeutic potential of 4-HO-DiPT and other serotonergic compounds may extend beyond psychiatric applications.

Experimental Protocols and Methodologies

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of 4-HO-DiPT for various receptors.

Principle: The assay measures the ability of the unlabeled test compound (4-HO-DiPT) to compete with a radiolabeled ligand for binding to a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a suitable buffer.[11]

  • Incubation: In a 96-well plate, incubate the prepared membranes with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of 4-HO-DiPT.[3]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of 4-HO-DiPT. Calculate the IC50 value (the concentration of 4-HO-DiPT that inhibits 50% of specific radioligand binding) and then convert it to the Ki value using the Cheng-Prusoff equation.

G A 1. Prepare Receptor Membranes B 2. Incubate Membranes with Radioligand & 4-HO-DiPT A->B C 3. Separate Bound and Free Ligand (Filtration) B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Calculate IC50 and Ki Values D->E

Caption: General workflow for a competitive radioligand binding assay.

This functional assay measures the ability of 4-HO-DiPT to activate Gq-coupled receptors like 5-HT2A, leading to an increase in intracellular calcium.

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Receptor activation by an agonist triggers the release of intracellular calcium, causing a measurable increase in fluorescence.[13]

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C.[10]

  • Compound Addition: Prepare serial dilutions of 4-HO-DiPT. Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence and then add the 4-HO-DiPT solutions to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Determine the maximum fluorescence response for each concentration of 4-HO-DiPT. Plot the response against the concentration to generate a dose-response curve and calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect) values.

In Vivo Assays

A behavioral assay to assess the in vivo psychedelic-like activity of 4-HO-DiPT.

Principle: Activation of 5-HT2A receptors in the brain of mice induces a rapid, side-to-side head movement, which is quantified as the head-twitch response.[14]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer 4-HO-DiPT (typically dissolved in saline) via intraperitoneal (IP) or subcutaneous (SC) injection at various doses.[6]

  • Observation: Immediately after injection, place the mouse in a transparent observation chamber (e.g., a glass cylinder).[6]

  • HTR Quantification: Manually count the number of head twitches over a defined period (e.g., 30-60 minutes). Alternatively, use an automated system with a magnetometer affixed to the mouse's head or video tracking software for more objective quantification.[14][15]

  • Data Analysis: Plot the number of head twitches against the dose of 4-HO-DiPT to generate a dose-response curve and determine the ED50 (effective dose for 50% of the maximal response).

This behavioral paradigm assesses the effect of 4-HO-DiPT on the ability to suppress a learned fear response.

Principle: Mice are first conditioned to associate a neutral cue (e.g., a tone) with an aversive stimulus (e.g., a mild footshock). During the extinction phase, the cue is repeatedly presented without the aversive stimulus, leading to a gradual reduction in the fear response (freezing behavior).

Step-by-Step Methodology:

  • Fear Conditioning: Place a mouse in a conditioning chamber. After a habituation period, present a conditioned stimulus (CS; e.g., a 30-second tone) that co-terminates with an unconditioned stimulus (US; e.g., a 2-second, 0.6 mA footshock). Repeat this pairing several times.[16]

  • Drug Administration: 24 hours after conditioning, administer 4-HO-DiPT or a vehicle control to the mice.

  • Extinction Training: After drug administration, place the mice in a novel context and present the CS repeatedly without the US.[17]

  • Behavioral Scoring: Videotape the sessions and score the duration of freezing behavior (the absence of all movement except for respiration) during the presentation of the CS.

  • Data Analysis: Compare the freezing behavior between the 4-HO-DiPT-treated group and the control group across the extinction training sessions to determine if the compound enhances the rate of fear extinction.

G A Day 1: Fear Conditioning (Tone + Shock Pairings) B Day 2: Drug Administration (4-HO-DiPT or Vehicle) A->B C Day 2: Extinction Training (Tone Alone Presentations) B->C D Measure Freezing Behavior C->D E Analyze Reduction in Fear Response D->E

Caption: Experimental workflow for the fear extinction learning paradigm.

Conclusion

4-HO-DiPT (CAS 132328-45-1) is a potent, short-acting psychedelic tryptamine with a more selective serotonin receptor binding profile than psilocin. Its primary action as a 5-HT2A receptor agonist makes it a valuable research tool for investigating the neurobiology of psychedelics and the role of the serotonergic system in behavior. Preclinical studies have highlighted its potential for enhancing fear extinction and its anti-inflammatory properties, suggesting novel therapeutic avenues. The ongoing clinical development of its prodrug, luvesilocin, for depressive disorders underscores the translational potential of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted pharmacology and therapeutic applications of 4-HO-DiPT.

References

  • Psychedelic Science Review. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-HO-DPT. Retrieved from [Link]

  • PsychonautWiki. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Kelly, T. J., Bonniwell, E. M., Mu, L., et al. (2024). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 49(5), 854–863. Retrieved from [Link]

  • Laban, N. M., Chadeayne, A. R., & Golen, J. A. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 5), 453–459. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-HO-DPT. Retrieved from [Link]

  • Klein, A. K., Chatha, M., & Fantegrossi, W. E. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Omega, 5(30), 18847–18858. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Bionity. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Kelly, T. J., Bonniwell, E. M., Mu, L., et al. (2023). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 48(1), 1. Retrieved from [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 533–542. Retrieved from [Link]

  • Bryson, M. W., Brown, C., Du, Y., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. Journal of Medicinal Chemistry, 67(13), 10834–10845. Retrieved from [Link]

  • Bryson, M. W., Brown, C., Du, Y., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro assays a 5-HT2AR-mediated calcium mobilization assay of the.... Retrieved from [Link]

  • Myers, K. M., & Davis, M. (2007). Fear Extinction in Rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.21. Retrieved from [Link]

  • Psychedelic Science Review. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Izquierdo, A., Wellman, C. L., & Holmes, A. (2006). Impaired Fear Extinction Learning and Cortico-Amygdala Circuit Abnormalities in a Common Genetic Mouse Strain. Journal of Neuroscience, 26(32), 8343–8353. Retrieved from [Link]

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Kelly, T. J., Bonniwell, E. M., Mu, L., et al. (2023). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 48(1), 1. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 4-HO-DIPT

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Profile of 4-HO-DIPT

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), also known as iprocin, is a synthetic psychedelic tryptamine that has garnered interest within the research community for its rapid onset and short duration of action.[1] Structurally related to psilocin, the active metabolite of psilocybin, 4-HO-DIPT's primary mechanism of action is believed to be its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key mediator of psychedelic effects.[1][2][3] A thorough in vitro characterization is paramount for understanding its pharmacological profile, including its receptor affinity, functional potency, and potential for biased agonism.

This guide provides detailed protocols for a panel of in vitro assays designed to elucidate the activity of 4-HO-DIPT. These assays are fundamental in preclinical drug discovery and neuroscience research, offering a quantitative framework to assess the compound's interaction with specific molecular targets. By employing these methods, researchers can build a comprehensive profile of 4-HO-DIPT, paving the way for a deeper understanding of its therapeutic potential and psychoactive properties.

The Cornerstone of Psychedelic Action: The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[4] Upon agonist binding, such as with serotonin or psychedelic compounds like 4-HO-DIPT, the receptor undergoes a conformational change, activating the Gq protein. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately modulating neuronal excitability and gene expression. Understanding this pathway is crucial for interpreting the results of functional assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Increased) Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets 4HODIPT 4-HO-DIPT 4HODIPT->5HT2A Binds ER->Ca2 Releases

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Assay 1: Radioligand Binding Assay for Receptor Affinity Determination

Principle

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor. This assay utilizes a radiolabeled ligand (e.g., ³H-ketanserin for the 5-HT2A receptor) that binds with high affinity and specificity. The assay measures the ability of an unlabeled compound, in this case, 4-HO-DIPT, to compete with the radioligand for binding to the receptor. The concentration of 4-HO-DIPT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of 4-HO-DIPT for the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Workflow

Radioligand_Binding_Workflow Start Start Prep Prepare Cell Membranes Expressing 5-HT2A Start->Prep Incubate Incubate Membranes with Radioligand and 4-HO-DIPT Prep->Incubate Filter Separate Bound from Free Radioligand (Vacuum Filtration) Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: IC50 and Ki Determination Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol

Materials and Reagents:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA.

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific binding control: 10 µM Mianserin or another suitable 5-HT2A antagonist.

  • 4-HO-DIPT stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • Harvester for 96-well plates.

Procedure:

  • Membrane Preparation:

    • Culture cells to ~90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + assay buffer + membrane suspension.

      • Non-specific Binding: Radioligand + non-specific binding control + membrane suspension.

      • Competition: Radioligand + varying concentrations of 4-HO-DIPT + membrane suspension.

    • Add 50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or 4-HO-DIPT dilutions.

    • Add 50 µL of [³H]ketanserin (final concentration ~1-2 nM).

    • Add 150 µL of membrane suspension (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[5]

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of 4-HO-DIPT.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Representative Binding Affinity Data for 4-HO-DIPT

ReceptorRadioligandKi (nM)
5-HT2A[³H]ketanserin50 - 150
5-HT2C[³H]mesulergine500 - 1500
5-HT1A[³H]8-OH-DPAT> 1000

Note: These are hypothetical values for illustrative purposes, based on the known selectivity profile of similar compounds.[1][3]

Assay 2: Calcium Mobilization Assay for Functional Potency

Principle

As the 5-HT2A receptor is Gq-coupled, its activation leads to an increase in intracellular calcium concentration.[6] This assay measures the functional potency of 4-HO-DIPT by quantifying this calcium influx. Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by 4-HO-DIPT, the increase in intracellular calcium causes a proportional increase in the fluorescence of the dye. This change in fluorescence is measured over time using a fluorescence plate reader. The concentration of 4-HO-DIPT that produces 50% of the maximal response (EC50) is determined, which represents its functional potency.

Experimental Workflow

Calcium_Assay_Workflow Start Start Seed Seed 5-HT2A Expressing Cells in a 96-well Plate Start->Seed Load Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Seed->Load Add Add 4-HO-DIPT at Varying Concentrations Load->Add Measure Measure Fluorescence Kinetics in a Plate Reader Add->Measure Analyze Data Analysis: EC50 and Emax Determination Measure->Analyze End End Analyze->End

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol

Materials and Reagents:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Black-walled, clear-bottom 96-well plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 4-HO-DIPT stock solution.

  • Reference agonist (e.g., Serotonin).

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.

    • Aspirate the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[7]

  • Assay Execution:

    • Prepare a compound plate with serial dilutions of 4-HO-DIPT and the reference agonist in assay buffer.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • The instrument will then inject the compounds from the compound plate into the corresponding wells of the cell plate.

    • Immediately begin measuring the fluorescence intensity kinetically (e.g., every second for 2-3 minutes).[8]

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the log concentration of 4-HO-DIPT.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy relative to the reference agonist).

Table 2: Representative Functional Potency Data for 4-HO-DIPT

AssayReceptorEC50 (nM)Emax (% of Serotonin)
Calcium Mobilization5-HT2A100 - 40080 - 100%
Calcium Mobilization5-HT2C1000 - 500060 - 80%

Note: These are hypothetical values for illustrative purposes.[3]

Assay 3: cAMP Assay for Off-Target Gs/Gi Signaling

Principle

While the primary target of 4-HO-DIPT, the 5-HT2A receptor, is Gq-coupled, it is important to assess its activity at other serotonin receptors that signal through different pathways, such as the Gi/o or Gs-coupled receptors, to understand its selectivity. For instance, the 5-HT1A receptor is Gi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] This assay measures changes in intracellular cAMP levels, typically using a competitive immunoassay format like HTRF or AlphaScreen.[10] To measure Gi-coupling, cells are first stimulated with forskolin to raise basal cAMP levels. The addition of a Gi-coupled receptor agonist will then cause a measurable decrease in this forskolin-stimulated cAMP production.

Experimental Workflow

cAMP_Assay_Workflow Start Start Seed Seed Cells Expressing a Gi-coupled Receptor (e.g., 5-HT1A) Start->Seed Pretreat Pre-treat with Forskolin to Elevate Basal cAMP Seed->Pretreat Add Add 4-HO-DIPT at Varying Concentrations Pretreat->Add Incubate Incubate to Allow for cAMP Level Modulation Add->Incubate Lyse Lyse Cells and Add Detection Reagents Incubate->Lyse Measure Measure Signal (e.g., HTRF, AlphaScreen) Lyse->Measure End End Measure->End

Caption: Gi-Coupled cAMP Assay Workflow.

Detailed Protocol

Materials and Reagents:

  • HEK293 or CHO cells stably expressing a Gi-coupled serotonin receptor (e.g., human 5-HT1A).

  • Cell culture medium.

  • 384-well white microplates.

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • 4-HO-DIPT stock solution.

  • Reference agonist (e.g., 5-CT for 5-HT1A).

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP assay kit).

  • Plate reader capable of detecting the specific assay signal (e.g., HTRF-compatible reader).

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates and incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of 4-HO-DIPT and the reference agonist in stimulation buffer containing a PDE inhibitor.

    • Add the compounds to the wells.

  • Stimulation:

    • Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to give a sub-maximal cAMP response.

    • Incubate the plate for 30-60 minutes at room temperature.

  • Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF, add the cAMP-d2 and anti-cAMP-cryptate reagents).[10]

    • Incubate for 60 minutes at room temperature.

  • Signal Reading:

    • Read the plate on a compatible plate reader.

Data Analysis:

  • Calculate the ratio of the two emission wavelengths (for HTRF) and convert this to cAMP concentration using a standard curve.

  • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of 4-HO-DIPT.

  • Fit the data using a non-linear regression model to determine the EC50 and Emax values.

Conclusion: Synthesizing a Comprehensive Pharmacological Profile

The combination of radioligand binding, calcium mobilization, and cAMP assays provides a robust framework for the in vitro characterization of 4-HO-DIPT. These assays, when performed rigorously, yield quantitative data on the compound's affinity (Ki), functional potency (EC50), and efficacy (Emax) at its primary target, the 5-HT2A receptor, as well as its selectivity against other serotonin receptor subtypes. This multi-faceted approach is essential for building a comprehensive understanding of 4-HO-DIPT's molecular pharmacology, which is a critical step in evaluating its potential as a research tool or therapeutic agent. Further studies, such as β-arrestin recruitment assays, can provide additional insights into functional selectivity and biased agonism, further refining our understanding of this intriguing psychedelic compound.

References

  • 4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Luethi, D., & Liechti, M. E. (2020). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Drug Testing and Analysis, 12(7-8), 938–947. [Link]

  • Psychedelic Science Review. (2024). 4-HO-DiPT. Retrieved January 24, 2026, from [Link]

  • Gallaher, T. K., & Uhlenbrock, K. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(2), 353–360. [Link]

  • Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(10), 2779–2792.e18. [Link]

  • Wang, T., et al. (2018). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 788–798. [Link]

  • Nikolaev, V. O., & Lohse, M. J. (2012). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. Methods in Molecular Biology, 897, 147–160. [Link]

  • Naeem, M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 164–170. [Link]

  • Kelly, T. J., et al. (2024). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 49(5), 854–863. [Link]

  • Klein, A. K., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 541–552. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved January 24, 2026, from [Link]

  • Jarocha, L. B., & Dąbrowska, J. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Sittampalam, G. S., & Kahl, S. D. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 265–274. [Link]

  • Klein, A. K., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 541-552. [Link]

  • Dong, C., et al. (2021). Psychedelic-inspired drug discovery using an engineered biosensor. Cell, 184(10), 2779-2792.e18. [Link]

  • Naeem, M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E, 79(2), 164-170. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved January 24, 2026, from [Link]

  • Renner, M., et al. (2019). Serotonin receptor oligomerization regulates cAMP-based signaling. eLife, 8, e49354. [Link]

  • BioTek Instruments. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved January 24, 2026, from [Link]

  • Grokipedia. (n.d.). 4-HO-DPT. Retrieved January 24, 2026, from [Link]

  • Gee, K. R., & Thompson, K. (2002). Using Calcium Imaging as a Readout of GPCR Activation. Methods in Molecular Biology, 190, 141–150. [Link]

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(10), 2779-2792.e18. [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114–123. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved January 24, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved January 24, 2026, from [Link]

  • Cingolani, A., et al. (2013). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues. Toxicology Letters, 221, S60. [Link]

  • 4-Hydroxytryptamine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Vandekeyl, L., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (99), e52726. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 24, 2026, from [Link]

  • Zhang, M., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]

Sources

Application Note: Determination of Receptor Binding Affinity for 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT) using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for determining the binding affinity of 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT), a synthetic psychedelic tryptamine, at the human serotonin 2A (5-HT₂A) receptor. 4-OH-DIPT acts as a non-selective serotonin receptor agonist, with its psychedelic effects primarily attributed to its interaction with the 5-HT₂A receptor.[1][2][3] Understanding the precise affinity of this compound for its primary target is crucial for elucidating its pharmacological profile and therapeutic potential. This guide outlines a competitive radioligand binding assay, a robust method considered the gold standard for measuring the affinity of a ligand for its receptor.[4] The protocol details the use of [³H]ketanserin, a well-characterized radiolabeled antagonist, to compete with unlabeled 4-OH-DIPT for binding to membranes prepared from cells expressing the recombinant human 5-HT₂A receptor. Methodologies for data acquisition, analysis, including the calculation of IC₅₀ and its conversion to the inhibition constant (Kᵢ) via the Cheng-Prusoff equation, are described in detail.[5][6]

Introduction and Scientific Background

This compound (4-OH-DIPT), also known as Iprocin, is a structural analog of psilocin.[1] Like other classic psychedelics, its mechanism of action is primarily mediated by agonism at serotonin receptors, particularly the 5-HT₂A subtype.[1][2][7] The affinity of a compound for its receptor, quantified by the inhibition constant (Kᵢ), is a fundamental parameter in pharmacology. It dictates the concentration range at which the compound will exert its biological effects. A lower Kᵢ value signifies higher binding affinity.

Radioligand binding assays are a powerful and versatile tool in drug discovery and pharmacology for quantifying this interaction.[4][8] The two primary types are saturation assays, which determine the receptor density (Bₘₐₓ) and the radioligand's dissociation constant (Kₐ), and competition assays, which are used to determine the affinity (Kᵢ) of an unlabeled test compound.[4][9][10] This protocol focuses on the competition assay, where varying concentrations of the unlabeled "competitor" (4-OH-DIPT) are used to displace the binding of a fixed concentration of a "hot" radiolabeled ligand ([³H]ketanserin) from the target receptor.[9][11][12] By measuring the concentration of 4-OH-DIPT required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), we can calculate the Kᵢ, providing a true measure of its binding affinity.[5][11]

Principle of the Competitive Binding Assay

The core principle of this assay is the competition between three components for equilibrium:

  • Receptor (R): Human 5-HT₂A receptors present in a cell membrane preparation.

  • Radioligand (L):* A fixed, low concentration of [³H]ketanserin, typically near its Kₐ value, to label the receptors.

  • Competitor (I): A range of concentrations of the unlabeled test compound, 4-OH-DIPT.

As the concentration of 4-OH-DIPT increases, it displaces more [³H]ketanserin from the receptors. The amount of bound radioactivity decreases, generating a sigmoidal dose-response curve from which the IC₅₀ is determined. This IC₅₀ value is then converted to the Kᵢ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[5][13]

Caption: Radioligand binding assay experimental workflow.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each concentration of 4-OH-DIPT, calculate the percent specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB) * 100

  • Generate Dose-Response Curve:

    • Plot the % Specific Binding against the logarithm of the 4-OH-DIPT concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.

    • This analysis will yield the IC₅₀ value, which is the concentration of 4-OH-DIPT that inhibits 50% of the specific binding of [³H]ketanserin.

  • Calculate the Inhibition Constant (Kᵢ):

    • The IC₅₀ is dependent on the assay conditions, specifically the concentration of the radioligand used. [13]To determine the intrinsic affinity of 4-OH-DIPT for the receptor, the Kᵢ must be calculated using the Cheng-Prusoff equation . [5][6][14] * Formula: Ki = IC₅₀ / (1 + ([L] / Kₐ)) Where:

      • IC₅₀ is the experimentally determined value.

      • [L] is the molar concentration of the radioligand ([³H]ketanserin) used in the assay.

      • Kₐ is the dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment or obtained from the literature/manufacturer for the specific batch of membranes. For [³H]ketanserin at the human 5-HT₂A receptor, this is typically in the range of 1-3 nM. [15][16]

    • The calculated Kᵢ value represents the affinity of 4-OH-DIPT for the 5-HT₂A receptor, independent of the radioligand concentration. A recent study reported a Kᵢ of 120 nM for 4-OH-DIPT at the 5-HT₂A receptor. [2]Your experimental results should be in a similar range.

References

  • 4-HO-DiPT - Wikipedia. Wikipedia. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Radioligand binding assays and their analysis. Hulme, E. C. (1992). Receptor-Ligand Interactions, 51-90. Available at: [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]

  • RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. Glatfelter, G. C., et al. (2024). ACS Chemical Neuroscience. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Knight, A. R., et al. (2004). Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP. (2021). YouTube. Available at: [Link]

  • RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine. Glatfelter, G. C., et al. (2024). ACS Chemical Neuroscience. Available at: [Link]

  • Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. Psychedelic Alpha. (2022). Available at: [Link]

  • ketanserin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link]

  • 4-Hydroxytryptamine - Wikipedia. Wikipedia. Available at: [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Leff, P., & Dougall, I. G. (1993). Trends in Pharmacological Sciences. Available at: [Link]

  • Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Gatch, M. B., et al. (2021). Neuropharmacology. Available at: [Link]

  • In vitro activity of 4-substituted tryptamines at 5-HT 2 receptors. Glatfelter, G. C., et al. (2022). ACS Chemical Neuroscience. Available at: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Sun, S., & Bleckman, T. M. (2003). Assay and Drug Development Technologies. Available at: [Link]

  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Chadeayne, A. R., et al. (2021). IUCrData. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Seltzman, H. H., et al. (1998). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • 4-HO-DiPT - Psychedelic Science Review. Psychedelic Science Review. (2024). Available at: [Link]

  • Radioligand Binding Assays and Their Analysis. Hulme, E. C. (1992). Receptor-Ligand Interactions. Available at: [Link]

Sources

Application Notes and Protocols: Head-Twitch Response (HTR) Assay for 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Psychedelic Potential with a Behavioral Biomarker

The study of psychedelic compounds for therapeutic applications has seen a significant resurgence, necessitating robust and reliable preclinical screening methods. The head-twitch response (HTR) in rodents is a well-established behavioral assay that serves as a crucial in vivo proxy for the hallucinogenic potential of psychoactive compounds in humans.[1][2] This rapid, involuntary rotational head movement is primarily mediated by the activation of serotonin 2A (5-HT2A) receptors, a key molecular target for classic psychedelics.[2][3] Consequently, the HTR assay provides a valuable tool for the initial screening and characterization of novel psychoactive substances, including tryptamine derivatives like 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).

4-OH-DiPT, also known as iprocin, is a synthetic tryptamine and a potent 5-HT2A receptor agonist.[4][5] Its structural similarity to psilocin, the active metabolite of psilocybin, and its reported short duration of action in humans make it a compound of significant interest for psychiatric drug development.[5][6] In preclinical studies, 4-OH-DiPT has been shown to induce the HTR in mice and substitute for the psychedelic 2,5-dimethoxy-4-methylamphetamine (DOM) in drug discrimination studies in rats, indicating shared psychoactive mechanisms with other classic hallucinogens.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the HTR assay to evaluate the 5-HT2A receptor-mediated effects of 4-OH-DiPT. The following sections will delve into the underlying pharmacology, detailed experimental protocols, data analysis, and interpretation, offering a self-validating system for the reliable assessment of this promising psychedelic compound.

Pharmacological Rationale and Mechanism of Action

The HTR is a direct behavioral manifestation of 5-HT2A receptor agonism.[3] The binding of a ligand, such as 4-OH-DiPT, to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While the complete downstream pathway is complex and involves multiple signaling partners, the activation of phospholipase C (PLC) leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) is a critical step. This signaling ultimately results in the characteristic head-twitch behavior.

The specificity of the HTR for 5-HT2A receptor activation makes it a highly valuable tool. While other receptor systems can modulate the response, the core behavior is dependent on this specific serotonin receptor subtype.[2] This allows for a targeted assessment of a compound's potential to engage the primary mechanism responsible for psychedelic effects.

Signaling Pathway of 5-HT2A Receptor Activation Leading to Head-Twitch Response

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4_OH_DiPT 4-OH-DiPT 5HT2A_R 5-HT2A Receptor 4_OH_DiPT->5HT2A_R Binds Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR Leads to

Caption: 5-HT2A receptor signaling cascade initiated by 4-OH-DiPT.

Experimental Protocol: Head-Twitch Response Assay

This protocol outlines a standardized procedure for assessing the HTR induced by 4-OH-DiPT in mice. Adherence to these steps is critical for obtaining reproducible and reliable data.

Animal Model and Housing
  • Species and Strain: Male C57BL/6J mice are commonly used for HTR studies due to their robust and consistent response.[9]

  • Age and Weight: Mice should be 8-12 weeks old and weigh between 20-30 grams at the start of the experiment.

  • Housing: Animals should be group-housed (e.g., 4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum, except during the behavioral testing period.[9]

  • Acclimation: Mice should be acclimated to the housing facility for at least one week before any experimental procedures.

Drug Preparation and Administration
  • 4-OH-DiPT Solution: 4-OH-DiPT hydrochloride should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.

  • Vehicle Control: A vehicle control group receiving only 0.9% saline is essential.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for administering 4-OH-DiPT in mice.[7][8]

  • Dosage: Based on existing literature, a dose-response study is recommended. A recent study found that a 3 mg/kg dose of 4-OH-DiPT produced a higher HTR in mice compared to both lower and higher doses, demonstrating the characteristic inverted U-shaped dose-response curve for psychedelics.[7] Therefore, a suggested dose range for initial studies could be 1, 3, and 10 mg/kg.[8]

  • Injection Volume: The injection volume should be kept consistent across all animals, typically 5-10 mL/kg of body weight.

Experimental Procedure

The following workflow provides a step-by-step guide for conducting the HTR assay.

Experimental Workflow for the Head-Twitch Response Assay

G Habituation Habituation (30-60 min) Drug_Admin Drug Administration (i.p. injection of 4-OH-DiPT or vehicle) Habituation->Drug_Admin Observation Observation Period (Place mouse in observation chamber) Drug_Admin->Observation Data_Acquisition Data Acquisition (Count head twitches for 20-30 min) Observation->Data_Acquisition Data_Analysis Data Analysis (Statistical comparison of groups) Data_Acquisition->Data_Analysis

Caption: Step-by-step workflow of the HTR assay.

Step-by-Step Methodology:

  • Habituation: Transfer each mouse to an individual observation chamber (e.g., a 12 cm diameter x 20 cm height glass cylinder) for a 30-60 minute habituation period before drug administration.[10] This minimizes stress and novelty-induced behaviors that could interfere with HTR scoring.

  • Drug Administration: Administer the prepared 4-OH-DiPT solution or vehicle via i.p. injection.

  • Observation Period: Immediately after injection, return the mouse to its observation chamber.

  • Data Acquisition: Begin counting the number of head twitches. A head twitch is characterized by a rapid, spasmodic, side-to-side movement of the head. It is distinct from grooming behaviors or general head movements.[2]

    • Manual Scoring: A trained observer, blind to the experimental conditions, can manually count the head twitches for a predetermined period, typically 20-30 minutes, as the peak effects of 4-OH-DiPT are observed within this timeframe.[7][10]

    • Automated Scoring: For higher throughput and objectivity, automated systems can be employed. These systems often use a small magnet attached to the mouse's head and a magnetometer to detect the rapid movements characteristic of a head twitch.[3][9][11] More recently, marker-less deep learning algorithms that analyze high-speed video recordings have also been developed.[12]

  • Data Recording: Record the total number of head twitches for each animal during the observation period.

Data Analysis and Interpretation
  • Statistical Analysis: The total number of head twitches should be compared between the different dose groups and the vehicle control group. A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate for this analysis.

  • Dose-Response Curve: Plot the mean number of head twitches as a function of the 4-OH-DiPT dose to generate a dose-response curve. Psychedelic compounds often exhibit a biphasic or inverted U-shaped dose-response curve in the HTR assay.[1]

  • Interpretation: A significant increase in the number of head twitches in the 4-OH-DiPT treated groups compared to the vehicle control group indicates 5-HT2A receptor engagement. The dose at which the peak response is observed provides information on the compound's potency in this behavioral model.

Data Presentation

Quantitative data from an HTR assay should be summarized in a clear and structured table for easy comparison between experimental groups.

Table 1: Example Data Summary for 4-OH-DiPT Induced Head-Twitch Response

Treatment GroupDose (mg/kg, i.p.)NMean Head Twitches (± SEM)
Vehicle0101.2 ± 0.5
4-OH-DiPT11015.8 ± 2.1
4-OH-DiPT31028.5 ± 3.4**
4-OH-DiPT101019.3 ± 2.8

*p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the HTR assay results for 4-OH-DiPT, the following controls and considerations are crucial:

  • Positive Control: Including a well-characterized 5-HT2A agonist, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), can serve as a positive control to validate the experimental setup and the responsiveness of the animal colony.[1][10]

  • Antagonist Studies: To confirm the 5-HT2A receptor-mediated nature of the 4-OH-DiPT-induced HTR, a separate cohort of animals can be pre-treated with a selective 5-HT2A receptor antagonist (e.g., ketanserin or M100907) prior to 4-OH-DiPT administration. A significant attenuation or complete blockade of the HTR would provide strong evidence for the specific involvement of the 5-HT2A receptor.

  • Blinding: The experimenter scoring the head twitches should be blind to the treatment conditions to minimize observer bias.

  • Replication: Experiments should be replicated to ensure the robustness and reproducibility of the findings.

Conclusion and Future Directions

The head-twitch response assay is a powerful and reliable tool for the preclinical evaluation of the 5-HT2A receptor-mediated effects of this compound. Its simplicity, high predictive validity for hallucinogenic potential, and specificity make it an indispensable component of the drug discovery and development pipeline for novel psychedelic therapeutics.[1] By following the detailed protocols and considerations outlined in these application notes, researchers can generate high-quality, reproducible data to characterize the in vivo pharmacology of 4-OH-DiPT and other related compounds.

Future studies could explore the HTR profile of 4-OH-DiPT in different rodent species or strains, investigate the modulatory effects of other neurotransmitter systems on the response, and correlate HTR data with other behavioral assays assessing anxiety, depression, and cognitive function to build a more comprehensive preclinical profile of this intriguing psychedelic molecule.[13]

References

  • Stankiewicz, A., Kaczorowska, K., Bugno, R., Kozioł, A., Paluchowska, M. H., Burnat, G., Chruścicka, B., Chorobik, P., Brański, P., Wierońska, J. M., Duszyńska, B., Pilc, A., & Bojarski, A. J. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cameron, L. P., Tombari, R. J., Lu, J., Pell, A. J., Hurley, Z. Q., Ehinger, Y., Vargas, M. V., Kozhemyakin, M., Ordonez, P., Stevens, K. E., & Olson, D. E. (2023). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology. [Link]

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis. [Link]

  • Wikipedia. (n.d.). Head-twitch response. [Link]

  • Grokipedia. (n.d.). 4-HO-DiPT. [Link]

  • Drug Enforcement Administration. (2020). Schedules of Controlled Substances: Placement of this compound (4-OH-DiPT), 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), and 5-Methoxy-N,N-diethyltryptamine (5-MeO-DET) in Schedule I. Federal Register. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. [Link]

  • Jefsen, M., Nielsen, J. B., & Wörtwein, G. (2022). Animal Behavior in Psychedelic Research. Trends in Pharmacological Sciences. [Link]

  • Wikipedia. (n.d.). 4-HO-DiPT. [Link]

  • Sherwood, A. M., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The head-twitch response dose-response curve for racemic DOI. [Link]

  • MD Biosciences. (n.d.). Psychedelic Drug Screening Assay. [Link]

  • Chmielarz, P., et al. (2024). Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. Psychopharmacology. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]

Sources

Application Notes and Protocols for Investigating the Anxiolytic Effects of 4-HO-DIPT in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Short-Acting Psychedelic Analog

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), a synthetic tryptamine and structural analog of psilocin, has garnered significant interest for its unique psychopharmacological profile. Characterized by a rapid onset and short duration of action, typically lasting 2-3 hours after oral administration, it presents a compelling candidate for therapeutic applications where a prolonged psychedelic experience may be undesirable.[1] Recent preclinical evidence has pointed towards its anxiolytic potential, suggesting a mechanism that could be harnessed for the treatment of anxiety-related disorders.[2]

This document serves as a comprehensive guide for researchers investigating the anxiolytic properties of 4-HO-DIPT in preclinical rodent models. It provides the scientific rationale behind the experimental design, detailed, step-by-step protocols for established behavioral assays, and guidance on data interpretation, all grounded in established scientific literature.

Scientific Integrity and Logic: A Self-Validating Approach

The trustworthiness of any preclinical study hinges on the quality of the compound and the rigor of the experimental design. Therefore, before commencing any behavioral experiments, the identity and purity of the 4-HO-DIPT stock must be unequivocally established.

Compound Verification:

4-HO-DIPT is typically synthesized as a hydrochloride salt, a white powder.[3] Its chemical structure and purity should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure of the synthesized compound. A detailed protocol for sample preparation involves diluting the analyte to approximately 5 mg/mL in deuterated chloroform (CDCl3) with a tetramethylsilane (TMS) internal standard.[3]

  • Gas Chromatography/Mass Spectrometry (GC/MS): To assess purity and identify any potential impurities. A typical sample preparation involves diluting the analyte to approximately 4 mg/mL in methanol.[3]

  • High-Performance Liquid Chromatography (HPLC): Can be used for both purity assessment and quantification. The method should be validated for selectivity, precision, accuracy, linearity, and stability.[4]

It is imperative to source 4-HO-DIPT from a reputable supplier that provides a certificate of analysis detailing these purity assessments.

Mechanism of Action: Targeting the Serotonergic System

4-HO-DIPT's anxiolytic effects are believed to be mediated through its action as a non-selective serotonin receptor agonist, with a particularly high affinity for the 5-HT2A receptor.[5][6] Preclinical studies have demonstrated that 4-HO-DIPT is a potent agonist at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]

The basolateral amygdala (BLA), a brain region critically involved in processing fear and anxiety, is a key site of action for 4-HO-DIPT. Research suggests that activation of 5-HT2A receptors on GABAergic interneurons within the BLA enhances the inhibitory tone on principal neurons.[2] This increased inhibition is hypothesized to suppress fear and anxiety responses. Conversely, activation of 5-HT2C receptors in the BLA has been associated with anxiogenic effects, highlighting the complex interplay of serotonin receptor subtypes in modulating anxiety.[7]

Proposed Signaling Pathway for Anxiolytic Effects of 4-HO-DIPT

G 4-HO-DIPT 4-HO-DIPT 5-HT2A_Receptor 5-HT2A Receptor (on GABAergic Interneuron) 4-HO-DIPT->5-HT2A_Receptor Agonist Binding GABAergic_Interneuron GABAergic Interneuron (in BLA) 5-HT2A_Receptor->GABAergic_Interneuron Activation GABA_Release Increased GABA Release GABAergic_Interneuron->GABA_Release Principal_Neuron Principal Neuron (in BLA) GABA_Release->Principal_Neuron Inhibition Reduced_Neuronal_Excitability Reduced Neuronal Excitability Principal_Neuron->Reduced_Neuronal_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Neuronal_Excitability->Anxiolytic_Effect G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmatory & Mechanistic Studies A Open Field Test (Locomotor Activity & Gross Anxiety) B Elevated Plus Maze (Anxiety-like Behavior) A->B Proceed if no significant hyper/hypo-locomotion C Light-Dark Box Test (Confirmatory Anxiolytic) B->C If anxiolytic effect observed D Novelty-Suppressed Feeding Test (Anxiolytic/Antidepressant-like) C->D To further characterize the behavioral profile

Caption: Recommended experimental workflow for assessing 4-HO-DIPT's anxiolytic effects.

Detailed Application Notes and Protocols

Drug Preparation and Administration
  • Compound: 4-HO-DIPT hydrochloride.

  • Vehicle: While specific vehicle information for 4-HO-DIPT in mice is not extensively published, a common approach for tryptamine salts is to dissolve them in sterile 0.9% saline. [8]A small amount of a solubilizing agent such as Tween 80 (e.g., 1-2 drops per 10 ml) can be added to aid dissolution if necessary. The solution should be freshly prepared on the day of the experiment.

  • Dose Range: Based on preclinical studies, an effective anxiolytic dose in mice is 3 mg/kg. [9]A dose-response study (e.g., 1, 3, and 10 mg/kg) is recommended to fully characterize the effects.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. [10]* Administration Volume: The injection volume should not exceed 10 ml/kg of body weight for mice. [11]* Pre-treatment Time: Given the rapid onset of action of 4-HO-DIPT, behavioral testing should be initiated approximately 5-15 minutes post-injection to coincide with the peak effects. [9]The half-life of 4-HO-DIPT administered via a prodrug in rats was found to be approximately 40 minutes, suggesting a relatively short duration of action. [12]

Protocol 1: Elevated Plus Maze (EPM)

The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. [13] Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms of equal dimensions (e.g., for mice: 30 cm long x 5 cm wide).

  • The enclosed arms should have walls (e.g., 15 cm high).

  • The maze should be elevated (e.g., 50 cm) above the floor.

  • The apparatus should be made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes prior to the experiment. [9]2. Drug Administration: Administer 4-HO-DIPT (or vehicle) via i.p. injection at the predetermined dose and pre-treatment time.

  • Placement: Gently place the mouse in the center of the maze, facing one of the open arms.

  • Testing Duration: Allow the mouse to explore the maze for a 5-minute period. [10]5. Recording: Video record the session from above for later analysis.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Expected Outcome for Anxiolytic Effect:

An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated control group.

Protocol 2: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. [3] Apparatus:

  • A square or circular arena with walls (e.g., for mice: 40 cm x 40 cm x 30 cm).

  • The arena should be made of a non-porous material.

  • The arena is typically divided into a central zone and a peripheral zone for analysis.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes. [14]2. Drug Administration: Administer 4-HO-DIPT (or vehicle) i.p. at the designated dose and time.

  • Placement: Gently place the mouse in the center of the open field arena.

  • Testing Duration: Allow the mouse to explore the arena for 5-10 minutes. [14]5. Recording: Video record the session from above.

  • Data Analysis: Analyze the following parameters:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled.

    • Frequency of entries into the center zone.

  • Cleaning: Clean the arena with 70% ethanol between trials.

Expected Outcome for Anxiolytic Effect:

An anxiolytic effect is suggested by a significant increase in the time spent and distance traveled in the center of the arena. This test also serves as a crucial control to ensure that any effects observed in other anxiety tests are not due to changes in overall locomotor activity.

Protocol 3: Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces. [15] Apparatus:

  • A box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a large, brightly lit compartment (approximately two-thirds of the box).

  • An opening connects the two compartments.

Procedure:

  • Habituation: Acclimate the mice to the testing room.

  • Drug Administration: Administer 4-HO-DIPT (or vehicle) i.p.

  • Placement: Place the mouse in the lit compartment, facing away from the opening.

  • Testing Duration: Allow the mouse to freely explore both compartments for 5-10 minutes. [4]5. Recording: Video record the session.

  • Data Analysis: Measure the following:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

  • Cleaning: Clean the apparatus with 70% ethanol between animals.

Expected Outcome for Anxiolytic Effect:

An anxiolytic effect is indicated by an increase in the time spent in the light compartment and potentially a higher number of transitions between compartments.

Data Presentation and Interpretation

All quantitative data from the behavioral assays should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis (e.g., t-test or ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Behavioral AssayParameterVehicle Control (Mean ± SEM)4-HO-DIPT (3 mg/kg) (Mean ± SEM)
Elevated Plus Maze Time in Open Arms (s)
Open Arm Entries
Total Distance (cm)
Open Field Test Time in Center (s)
Center Entries
Total Distance (cm)
Light-Dark Box Test Time in Light Box (s)
Transitions

This table is a template. The actual data will be generated from the experiments.

Interpretation of Results:

  • A consistent anxiolytic-like profile across multiple behavioral tests provides strong evidence for the efficacy of 4-HO-DIPT.

  • It is crucial to analyze locomotor activity data from the OFT to rule out confounding effects of sedation or hyperactivity on the results of other anxiety tests.

  • Dose-dependent effects should be carefully examined to establish a therapeutic window.

References

  • Psychedelic Science Review. (n.d.). 4-HO-DiPT. Retrieved from [Link] [6]2. Kelly, T. J., et al. (2023). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 48(10), 1595-1605. [9]3. Jasnow, A. M., et al. (2009). Activation of 5-HT2a Receptors in the Basolateral Amygdala Promotes Defeat-Induced Anxiety and the Acquisition of Conditioned Defeat in Syrian Hamsters. Neuropsychopharmacology, 34(6), 1557-1567. [16]4. Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [13]5. Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [10]6. ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link] [8]7. Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments, (1), 104. [15]8. CaaMTech. (2022). CaaMTech Creates Two New Prodrugs of 4-HO-DiPT. Retrieved from [Link] [1]9. SWGDRUG.org. (2015). 4-Hydroxy-DIPT. Retrieved from [Link] [3]10. Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [14]11. Amuza Inc. (2023). How to Set Up an Open Field Test for Animal Behavior Research. Retrieved from [Link] [17]12. Pan, Y., et al. (2008). Stress impairs 5-HT2A receptor-mediated serotonergic facilitation of GABA release in juvenile rat basolateral amygdala. Neuropsychopharmacology, 33(13), 3146-3158. [18]13. Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link] [4]14. Umezawa, H., et al. (1982). Pharmacokinetics and disposition of 4'-O-tetrahydropyranyladriamycin in mice by HPLC analysis. The Journal of Antibiotics, 35(1), 98-103. [19]15. Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine. ACS Chemical Neuroscience. [12]16. Kelly, T. J., et al. (2023). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. bioRxiv. [1]17. UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link] [11]18. He, M., et al. (2014). Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice. Neuroscience Letters, 568, 52-56. [7]19. Wikipedia. (n.d.). 4-HO-DiPT. Retrieved from [Link]

Sources

Application Notes and Protocols for Luvesilocin (4-GO-DIPT) as a Prodrug for 4-HO-DIPT Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for a Prodrug Approach in Psychedelic Research

The study of classic serotonergic psychedelics for therapeutic purposes has seen a significant resurgence. Among these, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), a structural analog of psilocin, has garnered interest due to its reported short duration of action (2-3 hours) compared to other psychedelics like psilocybin[1][2]. This characteristic suggests the potential for therapeutic applications with a reduced clinical resource burden[1][2]. However, the practical application of 4-HO-DIPT in a clinical setting is hampered by its limited aqueous solubility (1-2 mg/mL at pH 5-7), making it unsuitable for intravenous administration and challenging for other parenteral formulations[3].

To overcome these limitations, Luvesilocin (also known as 4-GO-DIPT or RE104), a prodrug of 4-HO-DIPT, has been developed[1][4]. Luvesilocin is a glutarate ester of 4-HO-DIPT, a modification that significantly enhances its aqueous solubility to over 50 mg/mL at physiological pH[3]. This improved solubility allows for the preparation of highly concentrated solutions suitable for injection. Upon administration, Luvesilocin is designed to be rapidly cleaved by endogenous enzymes, releasing the active psychedelic agent, 4-HO-DIPT, into systemic circulation[3][4][5]. This application note provides a detailed guide for researchers on the handling, formulation, and experimental use of Luvesilocin as a tool for investigating the pharmacology and therapeutic potential of 4-HO-DIPT.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the prodrug and the active metabolite is fundamental for experimental design, from formulation to data interpretation.

PropertyLuvesilocin (4-GO-DIPT)4-HO-DIPTReference
IUPAC Name 1-[3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl] pentanedioate3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol[4]
Molecular Formula C₂₁H₃₀N₂O₄C₁₆H₂₄N₂O[1][5]
Molar Mass 374.5 g/mol 260.381 g·mol⁻¹[1][5]
Aqueous Solubility (pH 5-7) >50 mg/mL1-2 mg/mL[3]

Mechanism of Action: From Prodrug to Active Psychedelic

Luvesilocin itself is pharmacologically inactive. Its therapeutic and psychoactive effects are dependent on its in vivo conversion to 4-HO-DIPT[4][5]. This bioconversion is primarily mediated by esterase enzymes present in plasma and various tissues, which hydrolyze the glutarate ester bond[6]. The released 4-HO-DIPT then acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor, which is believed to be the primary target for the psychedelic effects of classic tryptamines[1][4].

G cluster_0 In Vivo Administration cluster_1 Systemic Circulation & Tissues cluster_2 Central Nervous System Luvesilocin Luvesilocin (4-GO-DIPT) (Water-Soluble, Inactive Prodrug) Esterases Carboxylesterases (e.g., in plasma, liver) Luvesilocin->Esterases Hydrolysis HO_DIPT 4-HO-DIPT (Active Psychedelic) Esterases->HO_DIPT Release of HT2A 5-HT₂A Receptor HO_DIPT->HT2A Agonism Psychedelic_Effects Psychedelic Effects (e.g., HTR in rodents) HT2A->Psychedelic_Effects Initiates

Caption: Metabolic activation of Luvesilocin to 4-HO-DIPT.

Experimental Protocols

Synthesis of Luvesilocin (4-GO-DIPT)

While Luvesilocin may be commercially available, for researchers requiring custom synthesis or isotopic labeling, the following protocol, adapted from the synthesis of similar tryptamine esters, can be employed[3].

Materials:

  • 4-HO-DIPT

  • Glutaric anhydride

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • High-vacuum pump

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-HO-DIPT (1 equivalent) with glutaric anhydride (1.1 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Add anhydrous pyridine to the flask with stirring. The amount of pyridine should be sufficient to dissolve the reactants.

  • Allow the reaction mixture to slowly warm to room temperature while stirring continuously for approximately 3 hours[3].

  • During the reaction, a white precipitate of the zwitterionic salt of Luvesilocin should form[3].

  • Once the reaction is complete, chill the suspension to 0 °C in an ice bath[3].

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid sequentially with cold pyridine, THF, and diethyl ether to remove unreacted starting materials and impurities[3].

  • Dry the final product under a high vacuum for at least 1.5 hours to yield Luvesilocin as a white solid[3].

  • Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR, LC-MS, and elemental analysis.

In Vitro Enzymatic Conversion Assay

This protocol is designed to assess the rate of conversion of Luvesilocin to 4-HO-DIPT in a controlled in vitro environment, typically using liver microsomes or plasma which contain high concentrations of carboxylesterases[6].

Materials:

  • Luvesilocin (4-GO-DIPT)

  • 4-HO-DIPT analytical standard

  • Pooled human liver microsomes (HLM) or rat plasma

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (for microsomal assays)

  • Acetonitrile (with internal standard for quenching)

  • Thermomixer or shaking water bath

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Luvesilocin in a suitable solvent (e.g., DMSO, then dilute in buffer).

  • In a microcentrifuge tube, pre-warm the liver microsome suspension or plasma in phosphate buffer (pH 7.4) to 37 °C.

  • Initiate the reaction by adding Luvesilocin to the microsomal or plasma suspension to a final concentration of, for example, 1-10 µM.

  • If using microsomes, add the NADPH regenerating system to support cytochrome P450-mediated metabolism, which may be a minor pathway for 4-HO-DIPT[7].

  • Incubate the reaction mixture at 37 °C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the reaction mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard (e.g., a deuterated analog).

  • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analyze the samples for the concentrations of both Luvesilocin and 4-HO-DIPT.

  • The rate of disappearance of Luvesilocin and the rate of appearance of 4-HO-DIPT can be used to calculate the conversion kinetics.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HO-DIPT following the administration of Luvesilocin.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Luvesilocin (formulated in a sterile vehicle, e.g., saline)

  • Dosing syringes and needles (for subcutaneous or intravenous administration)

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • Equipment for animal restraint and handling

  • LC-MS/MS system

Procedure:

  • Acclimatize the rats to the housing conditions for at least one week before the study.

  • Fast the animals overnight (approximately 12 hours) prior to dosing, with free access to water[8].

  • Weigh each rat to determine the precise dosing volume.

  • Administer Luvesilocin via the desired route (e.g., subcutaneous injection). A typical dose might be in the range of 1-10 mg/kg.

  • Collect blood samples (approximately 100-200 µL) at predetermined time points. For a compound with a rapid onset, these might be: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Immediately place the blood samples into tubes containing an anticoagulant and keep them on ice.

  • Process the blood samples by centrifuging at approximately 2000 x g for 10 minutes at 4 °C to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80 °C until analysis.

  • Prepare the plasma samples for analysis, for instance, by protein precipitation with acetonitrile containing an internal standard[9].

  • Quantify the concentrations of Luvesilocin and 4-HO-DIPT in the plasma samples using a validated LC-MS/MS method.

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂) using appropriate software (e.g., Phoenix WinNonlin).

Pharmacokinetic Parameters of 4-HO-DIPT (following Luvesilocin administration):

SpeciesRouteDoseTmaxt₁/₂Reference
Rat SC1 mg/kg~36 min~40 min[3]
Human SC5-40 mg1.0-1.25 h2.7-4.1 h[1][5]
Analytical Method: LC-MS/MS Quantification

A sensitive and specific LC-MS/MS method is crucial for accurately quantifying Luvesilocin and 4-HO-DIPT in biological matrices. While specific parameters must be optimized in-house, the following provides a starting point based on methods for similar tryptamines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Suggested Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

Suggested Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Luvesilocin: Precursor ion (Q1) to product ion (Q3) transition to be determined by infusion of a standard solution.

    • 4-HO-DIPT: Precursor ion (Q1) to product ion (Q3) transition to be determined by infusion of a standard solution.

  • Internal Standard: A stable isotope-labeled version of 4-HO-DIPT or a structurally similar compound.

Validation:

The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects[10][11].

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (Reversed-Phase) Supernatant->HPLC Mass_Spec Mass Spectrometry (ESI+, MRM) HPLC->Mass_Spec Data_Analysis Data Analysis (Quantification) Mass_Spec->Data_Analysis

Sources

Troubleshooting & Optimization

Optimizing dosage of 4-HO-DIPT to minimize off-target effects

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 24, 2026

Introduction

Welcome to the technical support guide for 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), also known as Iprocin. This document is intended for researchers, scientists, and drug development professionals utilizing 4-HO-DIPT in their experimental models. As a potent and fast-acting tryptamine, precise dosage and careful experimental design are paramount to achieving reproducible and target-specific results.[1] This guide provides foundational knowledge, troubleshooting advice, and detailed protocols to help you optimize your studies and minimize confounding effects from off-target receptor interactions.

The primary pharmacological action of 4-HO-DIPT is mediated through its agonist activity at the serotonin 2A receptor (5-HT2A).[2][3] However, like many tryptamines, it is not perfectly selective and can interact with other receptors, particularly at higher concentrations.[1][4] Understanding and controlling for these interactions is the key to generating high-fidelity data.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions about 4-HO-DIPT.

Q1: What is the primary mechanism of action for 4-HO-DIPT?

A1: 4-HO-DIPT is a serotonin receptor agonist, with its most potent activity at the 5-HT2A receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway.[5][6] This initiates a downstream cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5] The subsequent increase in intracellular calcium is a hallmark of 5-HT2A activation and is a common metric in functional assays.[4][5]

Q2: What are the known off-target receptors for 4-HO-DIPT?

A2: While 4-HO-DIPT shows the highest affinity for the 5-HT2A receptor, it also interacts with other serotonin receptor subtypes, including 5-HT2B and 5-HT2C.[3][4] It has a notably lower affinity for the 5-HT1A receptor and very weak or negligible interaction with many other receptors, including dopamine and adrenergic receptors, making it more selective than some other tryptamines.[1][4] The key to minimizing off-target effects is to work within a concentration range that saturates the 5-HT2A receptor without significantly engaging these lower-affinity sites.

Q3: Why is dosage optimization so critical for this compound?

A3: Dosage optimization is crucial for two main reasons:

  • Specificity: As concentration increases, the likelihood of engaging lower-affinity off-target receptors rises. This can introduce confounding variables, making it difficult to attribute observed effects solely to 5-HT2A activation. For example, activation of the 5-HT2C receptor can sometimes produce opposing effects to 5-HT2A activation in certain behavioral models.[7][8]

  • Narrow Therapeutic/Research Window: 4-HO-DIPT is noted for its steep dose-response curve.[1] This means that small changes in dose can lead to large changes in effect, making it easy to overshoot the optimal concentration for target-specific activity. Establishing a clear dose-response relationship is fundamental to any rigorous study.[9][10][11]

Q4: How does 4-HO-DIPT's potency compare to other psilocin analogs?

A4: In vivo studies, such as those measuring the head-twitch response (HTR) in mice (a behavioral proxy for 5-HT2A activation), show that 4-HO-DIPT is less potent than psilocin (4-HO-DMT) and other analogs with smaller N-alkyl substituents.[2] For example, the rank order of potency in the HTR assay was found to be psilocin > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT.[2] This is important for dose selection, as researchers familiar with psilocin will need to adjust concentrations accordingly.

Receptor Selectivity Profile

Understanding the binding affinity of 4-HO-DIPT at various receptors is fundamental to designing specific experiments. The equilibrium dissociation constant (Kᵢ) is a measure of a ligand's binding affinity for a receptor; a lower Kᵢ value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Notes
5-HT₂ₐ (On-Target) 120 - 922 [1]6.8 - 334 [1]Primary target for psychedelic effects. High-efficacy agonist.[2]
5-HT₂ₒ85[1]5.1 - 460[1]High affinity, but potential for cardiovascular effects; requires careful monitoring in vivo.
5-HT₂ₑ2.8 - >10,000[1]180 - 6,442[1][4]Significantly lower potency compared to 5-HT2A.[1][4] May contribute to complex behavioral effects.
5-HT₁ₐ5,700 - >10,000[1]1,147 - 3,900[1]Very low affinity; unlikely to be engaged at typical research concentrations.
SERT (Serotonin Transporter)419 - 1,800[1]-Weak interaction, but could be a factor in high-dose paradigms.
Adrenergic α₁ₐ, α₂ₐ>12,000, 15,000[1]-Negligible affinity.
Dopamine D₁-D₅>10,000[1]-Negligible affinity.

Table data synthesized from multiple sources. Values can vary based on assay conditions.[1]

Visualizing the Primary Mechanism

Activation of the 5-HT2A receptor by 4-HO-DIPT initiates the canonical Gq signaling pathway, leading to an increase in intracellular calcium. This pathway is the foundation for designing functional assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol ↑ Intracellular Ca²⁺ Ca_ER->Ca_Cytosol releases Ca_Cytosol->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets Ligand 4-HO-DIPT Ligand->Receptor binds to

Caption: Canonical 5-HT2A receptor signaling pathway via Gq activation.

Troubleshooting Guides

This section uses a question-and-answer format to address specific experimental issues.

Issue 1: High variability or poor signal-to-noise in my in vitro functional assay (e.g., Calcium Flux).

Q: My dose-response curves are inconsistent between experiments. What could be the cause and how do I fix it?

A: This is a common issue often rooted in assay conditions or lack of specificity controls. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Non-Specific Binding/Activation At higher concentrations, 4-HO-DIPT might be activating other endogenous Gq-coupled receptors on your cell line, confounding the calcium signal.

  • Self-Validating Solution: Incorporate a selective antagonist. Pre-incubating your cells with a known 5-HT2A antagonist, such as Ketanserin (typically at 1-10 µM), should completely block the dose-dependent response to 4-HO-DIPT. If you still observe a calcium signal in the presence of the antagonist, it indicates an off-target effect.

Potential Cause 2: Cell Health and Density Inconsistent cell passage number, confluency, or viability can dramatically alter GPCR expression levels and signaling capacity.

  • Self-Validating Solution: Standardize your cell culture protocol rigorously. Always use cells within a defined low-passage number range. Seed plates to achieve a consistent confluency (e.g., 80-90%) on the day of the assay. Perform a viability stain (e.g., Trypan Blue) before each experiment to ensure cell health is >95%.

Potential Cause 3: Ligand Stability 4-hydroxy-tryptamines can be susceptible to oxidation, especially in solution when exposed to light and air over time. Degradation of your stock solution will lead to a rightward shift in your dose-response curve (lower apparent potency).

  • Self-Validating Solution: Prepare fresh serial dilutions of 4-HO-DIPT from a frozen, concentrated stock (in DMSO or appropriate solvent) for each experiment. Protect solutions from light. Include a reference agonist (like serotonin or a well-characterized stable compound) in every plate as a positive control to monitor for plate-to-plate variability.

Issue 2: My in vivo model shows unexpected behavioral or physiological effects not typically associated with 5-HT2A activation.

Q: I administered a behaviorally active dose of 4-HO-DIPT to rodents and observed significant cardiovascular changes (e.g., hypertension, tachycardia). Is this an off-target effect?

A: This is a plausible off-target effect, likely mediated by the 5-HT2B receptor, and requires careful dissection.

Causality: The 5-HT2B receptor is expressed on cardiovascular tissues and is known to mediate vasoconstriction and other cardiac effects. While 4-HO-DIPT has a high affinity for 5-HT2B, its functional potency can vary.[1][3] If your dose is in the upper range, you may be co-activating both 5-HT2A and 5-HT2B receptors.

Experimental Workflow to Diagnose the Effect:

InVivo_Troubleshooting Start Unexpected in vivo effect observed (e.g., cardiovascular changes) DoseResponse Step 1: Establish Dose-Dependency Does the effect magnitude scale with the 4-HO-DIPT dose? Start->DoseResponse Pretreatment Step 2: Antagonist Pre-treatment Administer selective antagonists prior to 4-HO-DIPT DoseResponse->Pretreatment If Yes Ketanserin Group 1: Pre-treat with Ketanserin (5-HT2A/2C Antagonist) Pretreatment->Ketanserin SB204741 Group 2: Pre-treat with SB204741 (Selective 5-HT2B Antagonist) Pretreatment->SB204741 Vehicle Group 3: Vehicle Control Pretreatment->Vehicle Result1 Is the behavioral effect blocked but the cardiovascular effect remains? Ketanserin->Result1 Result2 Is the cardiovascular effect blocked? SB204741->Result2 Conclusion Conclusion: The cardiovascular effect is likely mediated by 5-HT2B. The primary behavioral effect is 5-HT2A-mediated. Reduce dose to find a 5-HT2A-selective window. Result1->Conclusion Result2->Conclusion

Caption: Workflow for dissecting on-target vs. off-target in vivo effects.

Interpretation:

  • If Ketanserin blocks the intended behavioral response (e.g., HTR) but not the cardiovascular effect, it confirms the behavioral effect is 5-HT2A mediated.

  • If SB204741 (a selective 5-HT2B antagonist) blocks the cardiovascular effect, it strongly implicates the 5-HT2B receptor.

  • The goal is to then lower the dose of 4-HO-DIPT to a point where the behavioral effect is still present, but the cardiovascular side effect is minimized or absent. This is your optimized, target-selective dose.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Kᵢ) of 4-HO-DIPT for a receptor of interest by measuring how it competes with a known radiolabeled ligand.[12][13]

Objective: To calculate the Kᵢ of 4-HO-DIPT at the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: e.g., [³H]ketanserin (a 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-labeled 4-HO-DIPT (competitor).

  • Non-specific binding control: e.g., Mianserin (10 µM).

  • 96-well plates, filter mats (GF/C, pre-soaked in polyethyleneimine), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + Mianserin.

    • Competition: Membranes + Radioligand + varying concentrations of 4-HO-DIPT (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition: Add 50 µL of assay buffer (for total binding) or Mianserin (for NSB) or 4-HO-DIPT solution to the appropriate wells.

  • Membrane Addition: Add 150 µL of the membrane preparation (typically 5-15 µg protein/well) to all wells.

  • Radioligand Addition: Add 50 µL of [³H]ketanserin (at a final concentration near its Kₔ, e.g., 0.5 nM) to all wells to initiate the binding reaction. The final volume is 250 µL.[14]

  • Incubation: Incubate the plate at room temperature (or specified temperature) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the GF/C filter mat. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of 4-HO-DIPT.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Gq-Coupled Calcium Flux Functional Assay

This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-HO-DIPT by detecting the increase in intracellular calcium following 5-HT2A receptor activation.[15]

Objective: To determine the EC₅₀ and Eₘₐₓ of 4-HO-DIPT at the human 5-HT2A receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage).

  • 4-HO-DIPT and a reference agonist (e.g., Serotonin).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the 5-HT2A-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight to form a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium and add 100 µL (for 96-well) of loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.[16]

  • Compound Plate Preparation: In a separate plate, prepare 5X concentrated serial dilutions of 4-HO-DIPT and the reference agonist.

  • Fluorescence Reading:

    • Place the cell plate into the fluorescence reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to automatically inject 25 µL of the compound from the compound plate into the cell plate.

    • Continue recording the fluorescence signal for 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of 4-HO-DIPT.

    • Fit the data to a four-parameter logistic (sigmoidal) model to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy, often expressed as a percentage of the reference agonist's response).[17]

References

  • 4-HO-DiPT - Wikipedia. Wikipedia. [Link]

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • 4-HO-DiPT - Psychedelic Science Review. Psychedelic Science Review. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • 5-HT2A receptor - Wikipedia. Wikipedia. [Link]

  • Dose-Response Curve | Definition and Applications. Danaher Life Sciences. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. PubMed. [Link]

  • Concentration-effect and dose-response relations in clinical pharmacology. National Center for Biotechnology Information. [Link]

  • Dose-Response Relationships - Clinical Pharmacology. MSD Manual Professional Edition. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. National Center for Biotechnology Information. [Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. National Center for Biotechnology Information. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

  • Molecular and Medical Aspects of Psychedelics. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers working with 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT), also known as Iprocin. This document is designed to serve as a specialized resource for scientists, researchers, and drug development professionals. 4-OH-DIPT is a synthetic tryptamine and a structural analog of psilocin, noted for its rapid onset and short duration of action.[1] As with any specialized compound, its unique chemical properties can lead to unexpected results in various experimental settings.

This guide provides in-depth, question-and-answer-based troubleshooting for common and uncommon issues encountered during bioanalytical, in vitro, and in vivo studies. The advice herein is grounded in established pharmacological and chemical principles to help you diagnose problems, validate your findings, and ensure the integrity of your research.

Section 1: Bioanalytical & Stability Issues

The integrity of any study begins with the accurate measurement and stability of the analyte. 4-OH-DIPT, as a phenolic tryptamine, is susceptible to specific challenges in handling, storage, and analysis.

Question 1: My chromatogram (LC-MS/MS) shows a second major peak with a mass shift of +176 amu that appears over time in my processed plasma samples. What is it?

Answer: This is a classic and frequently observed issue when working with 4-hydroxytryptamines like psilocin and 4-OH-DIPT. The mass shift of +176.0321 Da corresponds to the addition of a glucuronic acid moiety.

  • Causality: The phenolic 4-hydroxy group on the indole ring is a prime target for Phase II metabolism via UDP-glucuronosyltransferases (UGTs).[2] This process, known as glucuronidation, is a major metabolic pathway for clearing phenolic compounds from the body.[3] In human hepatocytes, the O-glucuronide is the most abundant metabolite of 4-OH-DIPT.[2] While this is an expected in vivo metabolite, its appearance in vitro or during sample processing can indicate enzymatic activity in your matrix (e.g., plasma, microsomes) that was not adequately quenched.

  • Troubleshooting & Validation:

    • Enzyme Inhibition: Ensure your sample quenching/protein precipitation step is effective. Acetonitrile is commonly used, but also consider acidifying the sample with ascorbic acid immediately upon collection to inhibit enzymatic activity.[4]

    • Confirmatory Digestion: To confirm the peak is a glucuronide, treat a sample aliquot with β-glucuronidase. If the peak disappears and the parent 4-OH-DIPT peak area increases proportionally, you have confirmed its identity.

    • Analytical Standard: If feasible, obtain or synthesize a 4-OH-DIPT-glucuronide standard to confirm retention time and fragmentation patterns.

Question 2: I'm experiencing poor recovery and reproducibility when quantifying 4-OH-DIPT from plasma. What are the likely causes?

Answer: Poor recovery of 4-OH-DIPT is often multifactorial, stemming from its chemical properties and interaction with the biological matrix.

  • Causality & Mechanism:

    • Oxidation: The 4-hydroxyindole moiety is susceptible to oxidation, especially at non-acidic pH. This can lead to the formation of colored, unstable degradation products.

    • Nonspecific Binding: Tryptamines can adhere to plasticware and glassware, especially at low concentrations. This is a common issue that can significantly impact quantification.

    • Matrix Effects: Components in plasma can co-elute with 4-OH-DIPT and cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate readings.[4] Ion enhancement has been specifically observed for the related compound, psilocin.[4]

  • Troubleshooting Protocol: Optimizing Sample Preparation

    • pH Control: Immediately after collection, acidify plasma samples with an antioxidant like ascorbic acid to a pH of ~5-6.[4] This helps to stabilize the phenolic hydroxyl group.

    • Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips for all sample handling steps.

    • Optimize Extraction: A simple protein precipitation with acetonitrile is a common first step.[4] However, if recovery remains low (~50% is not uncommon), consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample more thoroughly.

    • Internal Standard: A stable isotope-labeled internal standard (e.g., 4-OH-DIPT-d4) is the gold standard for correcting variability in extraction and matrix effects. If unavailable, a structurally similar compound that is not present in the sample can be used.

    • Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the analyte response in a spiked, extracted blank matrix to the response in a pure solvent.[5] This will quantify the degree of ion suppression or enhancement and validate your cleanup method.

Workflow for Troubleshooting Poor Sample Recovery

This diagram outlines a systematic approach to diagnosing and solving low analyte recovery.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Root Cause Analysis Start Low/Variable Recovery Observed CheckIS Is Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS CheckMatrix Assess Matrix Effects (Post-Extraction Spike) CheckIS->CheckMatrix Yes ImplementIS Implement SIL-IS or Structural Analog IS CheckIS->ImplementIS No ResultMatrix Significant Suppression or Enhancement? CheckMatrix->ResultMatrix OptimizeCleanup Improve Sample Cleanup (e.g., LLE or SPE) ResultMatrix->OptimizeCleanup Yes CheckStability Evaluate Analyte Stability (Freeze/Thaw, Benchtop) ResultMatrix->CheckStability No ImplementIS->CheckMatrix OptimizeLC Modify LC Method (Change Gradient/Column) OptimizeCleanup->OptimizeLC Revalidate Re-evaluate Recovery & Matrix Effects OptimizeLC->Revalidate Revalidate->Start Issue Persists CheckBinding Test for Nonspecific Binding (Use Low-Bind Plastics) CheckStability->CheckBinding CheckBinding->Revalidate

Caption: A logical workflow for diagnosing poor bioanalytical recovery.

Section 2: In Vitro Pharmacology Anomalies

In vitro assays are critical for characterizing the pharmacological profile of 4-OH-DIPT. However, discrepancies with published data can arise.

Question 3: My measured 5-HT2A receptor binding affinity (Ki) for 4-OH-DIPT is significantly different from published values. Why?

Answer: Variability in binding affinity results is common and often points to differences in experimental conditions.

  • Causality & Key Parameters:

    • Radioligand Choice: The choice of radioligand (e.g., [³H]ketanserin, [³H]LSD) and its specific activity can influence the outcome.

    • Assay Buffer & Temperature: Buffer composition, pH, and incubation temperature can alter protein conformation and ligand binding kinetics.

    • Source of Receptor: The affinity can vary between species (human, rat, mouse) and whether the receptor is recombinant or from native tissue preparations.

    • Data Analysis Model: The mathematical model used to fit the data (e.g., one-site vs. two-site competition) and the equation used to calculate Ki (e.g., Cheng-Prusoff) assume specific binding conditions that may not be fully met.

  • Data Comparison Table: As shown below, published Ki values for 4-OH-DIPT at the human 5-HT2A receptor can vary.

SourceReceptor SourceRadioligandReported Ki (nM)
Rickli et al. (2016)[6]Recombinant human[³H]ketanserin150
Klein et al. (2020)[7]Recombinant human[³H]ketanserin728
Eurofins Assay[2]Recombinant humanN/A120
  • Troubleshooting & Validation Protocol:

    • System Suitability Test: Always run a reference compound with a well-established Ki (e.g., psilocin, ketanserin) in the same assay plate as 4-OH-DIPT. Your result for the reference compound must fall within your lab's historical range and align with published values. This validates the assay's performance on that day.

    • Verify Compound Integrity: Confirm the purity and concentration of your 4-OH-DIPT stock solution. Impurities or degradation will lead to an artificially high Ki. Purity should be >95%.[7]

    • Full Curve Analysis: Ensure you have a full, 10-12 point concentration-response curve that defines both the top and bottom plateaus. A shallow or incomplete curve will yield an inaccurate IC50.

    • Check Cheng-Prusoff Assumptions: The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) assumes competitive binding at a single site. If your binding curve has a Hill slope significantly different from 1.0, this assumption may be invalid, and the calculated Ki should be interpreted with caution.

Question 4: In my cell-based functional assay (e.g., calcium flux), 4-OH-DIPT shows lower potency or efficacy than expected. What's going on?

Answer: This issue often points towards compound stability in the assay medium or specific cell culture conditions.

  • Causality & Mechanism:

    • Metabolic Inactivation: Cell lines (especially primary cells or hepatocytes) can retain metabolic activity. As discussed, 4-OH-DIPT can be rapidly glucuronidated, converting the active agonist into an inactive metabolite.[2][8]

    • Medium Instability: The 4-hydroxy group can be unstable in physiological buffers (pH ~7.4) over the course of a multi-hour incubation, leading to oxidative degradation.

    • Receptor Desensitization: Prolonged exposure to an agonist can cause receptor desensitization and internalization, reducing the maximal response (Emax). 4-OH-DIPT is known to have a fast onset, which could accelerate this process.[9]

  • Troubleshooting & Validation:

    • Time-Course Experiment: Measure the stability of 4-OH-DIPT in your assay buffer/medium over the full duration of your experiment. Collect aliquots at t=0 and at the end of the incubation, then quantify the remaining parent compound via LC-MS.

    • Include Metabolic Inhibitors: If you suspect metabolic inactivation, consider including a general UGT inhibitor (if appropriate for your experimental question) to see if potency is restored.

    • Shorten Incubation Time: Given 4-OH-DIPT's rapid action, determine if a shorter incubation time is sufficient to capture the peak response, which may minimize both degradation and receptor desensitization.

    • Reference Agonist: Co-assay with a stable, well-characterized 5-HT2A agonist (like 5-HT itself or a reference compound). If the reference agonist behaves as expected, the problem is likely specific to 4-OH-DIPT.

5-HT2A Receptor Signaling Pathway

Understanding the target pathway is key to interpreting functional data. 4-OH-DIPT acts as an agonist at this G-protein coupled receptor (GPCR).[10]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Experimental Readout Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Assay Calcium Flux Assay (Fluorescent Dye) Ca->Assay Ligand 4-OH-DIPT Ligand->Receptor Binds

Caption: Canonical 5-HT2A receptor Gq signaling cascade.[11][12]

Section 3: In Vivo & Metabolic Discrepancies

In vivo studies introduce the highest level of complexity, where pharmacokinetics (PK) and metabolism govern the drug's effects.

Question 5: The observed duration of action of 4-OH-DIPT in my animal model is much shorter/longer than anticipated. What could explain this?

Answer: The duration of action is a direct reflection of its pharmacokinetic profile, which can be influenced by multiple factors. 4-OH-DIPT is noted for having a short half-life.[1] In rats, its half-life after administration of a prodrug was found to be just 40 minutes.[2]

  • Causality & PK/PD Relationship:

    • Rapid Metabolism: As established, 4-OH-DIPT is extensively metabolized via glucuronidation.[2] The speed and efficiency of this process are the primary drivers of its short half-life and duration. Species differences in UGT enzyme expression can lead to different clearance rates.

    • Active Metabolites: While glucuronidation is an inactivation pathway, other metabolic routes like N-dealkylation can produce active metabolites. For example, the N-dealkylation product, 4-HO-NiPT, has been shown to possess psychedelic-like activity itself.[13] The formation of active metabolites could potentially prolong the overall pharmacological effect, even as the parent drug is cleared.

    • Route of Administration: The route of administration (e.g., oral, intravenous, subcutaneous) dramatically impacts the absorption rate and first-pass metabolism, altering the entire PK profile.

  • Troubleshooting & Validation:

    • PK/PD Modeling: The most crucial step is to conduct a full pharmacokinetic study in your specific animal model (species, strain, sex). Measure plasma concentrations of 4-OH-DIPT and its major metabolites over time and correlate these concentrations with the observed behavioral or physiological effects.

    • Metabolite Profiling: Analyze plasma and urine samples not just for the parent drug, but for a panel of potential metabolites (e.g., 4-OH-DIPT-glucuronide, 4-HO-NiPT). This will reveal the primary clearance pathways in your model and identify any potentially active metabolites.

    • Prodrug Considerations: If you are using a prodrug of 4-OH-DIPT (such as 4-AcO-DIPT or RE104), you must also measure the concentration of the prodrug itself.[1][7] Inefficient conversion of the prodrug to the active 4-OH-DIPT will result in lower exposure and a blunted or delayed effect.

Metabolic Pathways of 4-OH-DIPT

This diagram illustrates the main metabolic transformations that 4-OH-DIPT undergoes.

G cluster_0 Phase II Metabolism cluster_1 Phase I Metabolism cluster_2 Other Pathways Parent 4-OH-DIPT (Active) Glucuronide 4-OH-DIPT-Glucuronide (Inactive) Parent->Glucuronide UGTs Dealkylated 4-HO-NiPT (Active) Parent->Dealkylated CYP450s (N-dealkylation) Other Sulfation, N-Oxidation Parent->Other Various Enzymes

Caption: Key metabolic pathways for 4-OH-DIPT.[13]

References

  • 4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT - Psychedelic Science Review. (n.d.). Retrieved January 24, 2026, from [Link]

  • Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533-542. Available from: [Link]

  • Walton, S. E., DeRouche, T. L., Kautter, A. C., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Available from: [Link]

  • RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine. (2024). ACS Chemical Neuroscience. Available from: [Link]

  • Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. (n.d.). Psychedelic Alpha. Retrieved January 24, 2026, from [Link]

  • RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. (2024). National Institutes of Health. Available from: [Link]

  • Psilocin - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • History repeating: guidelines to address common problems in psychedelic science. (2024). Molecular Psychiatry. Available from: [Link]

  • DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. (2025). National Institutes of Health. Available from: [Link]

  • Manevski, N., Kurkela, M., Höglund, C., et al. (2010). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395. Available from: [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2014). ACS Chemical Neuroscience. Available from: [Link]

  • Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. (2006). Journal of Mass Spectrometry. Available from: [Link]

  • Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. (2022). MDPI. Available from: [Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Available from: [Link]

  • Psilocybin Testing Protocols Every Lab Should Know. (2025). Rose Hill Life Sciences. Available from: [Link]

  • Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. (2026). ACS Omega. Available from: [Link]

  • Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. (2015). ResearchGate. Available from: [Link]

  • Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. (2025). ACS Omega. Available from: [Link]

Sources

Addressing potential degradation of 4-HO-DIPT during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Analyte Degradation During Sample Preparation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT). This guide is designed to provide in-depth technical assistance to address the potential for degradation of 4-HO-DIPT during experimental sample preparation. As a 4-hydroxytryptamine, 4-HO-DIPT shares structural similarities with psilocin, the active metabolite of psilocybin, and is similarly susceptible to degradation under common laboratory conditions.[1][2] This susceptibility can lead to inaccurate quantification and misinterpretation of experimental results.

This resource provides a series of frequently asked questions for quick reference, followed by detailed troubleshooting guides to address specific challenges. We will explore the mechanisms of degradation and provide scientifically grounded protocols to ensure the integrity of your samples and the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: My 4-HO-DIPT sample solution has changed color (e.g., turned blue or brown). What does this indicate?

A color change in your 4-HO-DIPT solution is a primary indicator of oxidative degradation. The phenolic hydroxyl group on the indole ring of 4-HO-DIPT is highly susceptible to oxidation, which can lead to the formation of colored quinonoid and polymeric products. This process is accelerated by exposure to oxygen, light, and elevated temperatures.

Q2: I am seeing inconsistent results in my quantitative analysis of 4-HO-DIPT. Could this be due to degradation?

Yes, inconsistent analytical results are a common consequence of analyte degradation. If 4-HO-DIPT is degrading during your sample preparation workflow, the concentration of the parent compound will decrease over time, leading to high variability between replicates and batches.

Q3: What are the primary factors that cause 4-HO-DIPT degradation?

The main factors contributing to the degradation of 4-HO-DIPT are:

  • Oxidation: Exposure to atmospheric oxygen is a major degradation pathway.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • pH: Both strongly acidic and alkaline conditions can promote hydrolysis and other degradation reactions.

  • Light: Exposure to UV and even ambient light can induce photolytic degradation.[3]

Q4: How can I prevent the oxidation of 4-HO-DIPT during sample preparation?

The most effective way to prevent oxidation is by adding an antioxidant to your sample solutions. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for protecting phenolic compounds like 4-HO-DIPT.[4] Working under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to oxygen.

Q5: What are the ideal storage conditions for 4-HO-DIPT stock solutions and analytical standards?

For long-term stability, 4-HO-DIPT, particularly in its hydrochloride salt form, should be stored as a solid at -20°C or lower in a tightly sealed, light-protected container.[5] Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be stored at 2-8°C in the dark, preferably under an inert atmosphere, and with an added antioxidant.

Troubleshooting Guides

Issue 1: Rapid Loss of 4-HO-DIPT in Biological Matrices (e.g., Plasma, Serum)

Symptoms:

  • Low or no detectable 4-HO-DIPT in samples that should contain the analyte.

  • Poor recovery during sample extraction.

  • High variability in analyte concentration between freshly prepared and older samples.

Probable Cause: Enzymatic and chemical degradation in the biological matrix. The presence of oxidative enzymes and the pH of the biological fluid can accelerate the degradation of 4-HO-DIPT.

Solution:

  • Immediate Stabilization: Immediately after collection, stabilize the biological matrix by adding an antioxidant. A common and effective approach is the addition of ascorbic acid to a final concentration of 1-5 mg/mL.

  • pH Adjustment: Adjusting the pH of the sample to a slightly acidic range (pH 4-6) can help to improve the stability of tryptamines.

  • Low-Temperature Processing: Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C) to minimize enzymatic activity and chemical degradation rates.

  • Prompt Analysis: Analyze the samples as quickly as possible after preparation. If immediate analysis is not possible, store the processed samples at -80°C.

Experimental Protocols

Protocol 1: Preparation of Stabilized 4-HO-DIPT Stock and Working Solutions

This protocol describes the preparation of 4-HO-DIPT solutions with enhanced stability for use in analytical experiments.

Materials:

  • 4-HO-DIPT hydrochloride[5][6]

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • L-Ascorbic acid

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh the desired amount of 4-HO-DIPT hydrochloride.

    • Dissolve the compound in a minimal amount of methanol or acetonitrile.

    • Add an aqueous solution of ascorbic acid (to a final concentration of 0.1% w/v).

    • Bring the solution to the final volume with a 50:50 mixture of organic solvent and 0.1% aqueous ascorbic acid.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with a mobile phase-like solution containing 0.1% ascorbic acid.

    • Prepare these solutions fresh daily and keep them at 2-8°C in the dark during use.

Data Presentation

Table 1: Factors Affecting 4-HO-DIPT Stability and Recommended Mitigation Strategies

Degradation FactorMechanismObservable SignsMitigation Strategy
Oxidation Formation of quinones and polymersColor change (blue/brown), peak broadening in chromatogramsAdd antioxidants (e.g., ascorbic acid), work under inert gas, use degassed solvents.
Temperature Increased reaction ratesRapid loss of analyte, appearance of new degradation peaksProcess samples on ice, store at low temperatures (-20°C or -80°C).[5]
pH Acid/base catalyzed hydrolysisDrastic changes in analyte concentration, pH-dependent degradation productsBuffer samples to a slightly acidic pH (4-6), avoid extreme pH conditions.
Light Photolytic cleavage or rearrangementSample discoloration, appearance of new peaks after light exposureUse amber vials, protect samples from light during all steps.[3]

Visualizations

Diagram 1: Proposed Oxidative Degradation Pathway of 4-HO-DIPT

degradation_pathway 4-HO-DIPT 4-HO-DIPT Intermediate_Radical Intermediate_Radical 4-HO-DIPT->Intermediate_Radical [O] Quinone_Imine Quinone_Imine Intermediate_Radical->Quinone_Imine Further Oxidation Colored_Polymers Colored_Polymers Quinone_Imine->Colored_Polymers Polymerization

Caption: Oxidative degradation of 4-HO-DIPT to colored polymers.

Diagram 2: Recommended Workflow for 4-HO-DIPT Sample Preparation from Biological Matrices

sample_prep_workflow cluster_collection Sample Collection cluster_stabilization Stabilization cluster_processing Sample Processing (on ice) cluster_analysis Analysis/Storage Collect_Sample Collect Biological Matrix (e.g., Plasma) Add_Antioxidant Add Ascorbic Acid Collect_Sample->Add_Antioxidant Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_Antioxidant->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis Immediate LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Store Store at -80°C Supernatant_Transfer->Store

Sources

Validation & Comparative

A Comparative Guide to the Receptor Binding Profiles of 4-HO-DIPT and Other Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Receptor Pharmacology in Psychedelic Science

The therapeutic potential and psychoactive effects of tryptamines are intrinsically linked to their interactions with a diverse array of neurotransmitter receptors. As research into the clinical applications of these compounds accelerates, a nuanced understanding of their receptor binding profiles becomes paramount. This guide provides a detailed comparison of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT) and other key tryptamines—psilocin (4-HO-DMT), N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By examining their distinct affinities and functional activities at various serotonin receptors, we can begin to unravel the molecular underpinnings of their unique pharmacological and phenomenological effects. This document is intended to serve as a technical resource, offering objective data and experimental context to inform future research and drug development endeavors.

Comparative Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities (Ki values) of 4-HO-DIPT and other selected tryptamines for key serotonin (5-HT) receptors. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the results.

Receptor4-HO-DIPT (Iprocin)Psilocin (4-HO-DMT)DMT5-MeO-DMT
5-HT1A 3900[1]~100 - 152[1][2]119.5[3]High Affinity[4]
5-HT2A 430[1]79[1]127 - 1200[5]207[3]
5-HT2B Submicromolar Affinity98.7[3]550[3]1300[3]
5-HT2C 1080 (weak potency)[1][6]Similar to 5-HT2ANot Available100[3]
SERT Low Micromolar IC50[6]Not Available4 µM[7]Inhibits 5-HT re-uptake[4]

Discussion of Receptor Binding Profiles and Functional Activity

The data reveals distinct pharmacological fingerprints for each tryptamine, driven by variations in their molecular structure which influence how they interact with receptor binding pockets.

4-HO-DIPT (Iprocin) exhibits a notably more selective binding profile compared to psilocin, binding to fewer serotonin receptors overall[6]. Its affinity for the 5-HT2A receptor, the primary target for classic psychedelics, is considerable, though somewhat lower than that of psilocin. Interestingly, 4-HO-DIPT demonstrates a significantly lower affinity for the 5-HT1A receptor compared to psilocin[1]. The interaction with the serotonin transporter (SERT) at low micromolar concentrations suggests a potential for modulating serotonergic tone through reuptake inhibition[6]. In functional assays, 4-HO-DIPT acts as a full or nearly full agonist at the 5-HT2A receptor, potently inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A activation[1][6]. However, it displays weak potency at the 5-HT2C receptor[1][6].

Psilocin (4-HO-DMT) , the active metabolite of psilocybin, demonstrates a broader and higher affinity for several serotonin receptors, including strong binding to both 5-HT1A and 5-HT2A receptors[1][2]. This dual agonism is a critical aspect of its pharmacology; while 5-HT2A activation is linked to the classic psychedelic effects, concurrent 5-HT1A agonism may modulate these effects, potentially contributing to the compound's overall therapeutic profile.

DMT (N,N-dimethyltryptamine) shows a broad binding profile, interacting with a range of serotonin receptors including 5-HT1A, 5-HT2A, and 5-HT2C, which are believed to mediate its psychedelic effects[7][8]. Its affinity for the 5-HT2A receptor can vary across studies but is generally considered to be in the nanomolar to low micromolar range[5].

5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) is distinguished by its particularly high affinity for the 5-HT1A receptor[4]. While it also binds to the 5-HT2A receptor, its potent 5-HT1A agonism is thought to significantly contribute to its unique and intense, albeit short-acting, psychoactive effects.

The differences in N-alkyl substituents play a crucial role in these binding profiles. The bulkier diisopropyl groups of 4-HO-DIPT, compared to the dimethyl groups of psilocin and DMT, likely impose steric hindrance at certain receptor binding sites, contributing to its more selective profile.

Visualizing Key Experimental and Biological Processes

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([3H]Ketanserin for 5-HT2A) Radioligand->Incubation Test_Compound Test Compound (e.g., 4-HO-DIPT) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Analysis Calculation of IC50 and Ki Values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: 5-HT2A Receptor Activation

Gq_Signaling_Pathway Tryptamine Tryptamine Agonist (e.g., 4-HO-DIPT) HT2AR 5-HT2A Receptor Tryptamine->HT2AR Binds to Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Methodologies

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).

  • Centrifuge the homogenate at low speed to remove debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Assay Setup:

  • In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a radiolabeled ligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin).

    • Varying concentrations of the unlabeled test compound (e.g., 4-HO-DIPT).

    • The prepared cell membranes.

  • For determining non-specific binding, use a high concentration of a known 5-HT2A antagonist (e.g., spiperone).

  • For determining total binding, omit the test compound.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

4. Filtration and Washing:

  • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Quantification:

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity retained on the filters using a scintillation counter.

6. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the functional activity of a compound at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium levels.

1. Cell Culture and Plating:

  • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK-293 cells) in an appropriate growth medium.

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

  • Remove the growth medium from the cells and add the dye-loading buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark to allow the cells to take up the dye.

3. Compound Addition:

  • Prepare serial dilutions of the test compound (e.g., 4-HO-DIPT) in an appropriate assay buffer.

  • Utilize a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.

  • The instrument then adds the test compound to the wells.

4. Fluorescence Measurement:

  • Immediately after compound addition, the plate reader continuously measures the fluorescence intensity over time. Agonist binding to the 5-HT2A receptor will trigger the Gq pathway, leading to the release of intracellular calcium stores and a subsequent increase in fluorescence.

5. Data Analysis:

  • For each concentration of the test compound, calculate the peak fluorescence response over the baseline.

  • Plot the response against the log concentration of the compound.

  • Use non-linear regression to fit a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

Conclusion

The subtle yet significant differences in the receptor binding profiles of 4-HO-DIPT, psilocin, DMT, and 5-MeO-DMT provide a compelling rationale for their distinct psychoactive and potential therapeutic properties. 4-HO-DIPT's more selective profile, particularly its lower affinity for the 5-HT1A receptor relative to psilocin, suggests it may serve as a valuable pharmacological tool for dissecting the specific contributions of 5-HT2A receptor activation. As the field of psychedelic medicine continues to evolve, a deep understanding of these molecular interactions, grounded in robust experimental data, will be indispensable for the rational design of novel therapeutics with optimized efficacy and safety profiles.

References

  • Glatfelter, G. C., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. ACS Chemical Neuroscience, 12(15), 2821–2830. [Link]

  • Cozzi, N. V., et al. (2009). Tryptamines inhibit vesicular monoamine transporter-2 and are transported by serotonin transporter. Journal of Neural Transmission, 116(12), 1591–1599. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]

  • Psychedelic Science Review. (2019). The Serotonin Receptors: Comparing the Binding Affinity of 5 Psychedelics. Psychedelic Science Review. [Link]

  • Cozzi, N. V., et al. (2022). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 13, 998997. [Link]

  • Psychedelic Science Review. (2024). 4-HO-DiPT. Psychedelic Science Review. [Link]

  • Wikipedia. (2024). Dimethyltryptamine. In Wikipedia. [Link]

  • Halberstadt, A. L., et al. (2008). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology, 22(7), 778–787. [Link]

  • ResearchGate. (n.d.). Schematic diagram showing the major 5-HT receptors signalling pathways. ResearchGate. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin receptor binding affinities of tryptamine analogs. Journal of Medicinal Chemistry, 51(23), 7349–7357.
  • Nagai, F., et al. (2007). The effects of N,N-dimethyltryptamine and its analogues on the serotonin transporter. European Journal of Pharmacology, 559(2-3), 159–164.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]

  • University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. University of Chicago. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-HO-DIPT

4-Hydroxy-N,N-diisopropyltryptamine, or 4-HO-DIPT, is a synthetic tryptamine and a structural analog of psilocin, the primary psychoactive metabolite of psilocybin.[1] As research into the therapeutic potential of psychedelic compounds expands, the need for robust, reliable, and validated analytical methods for the characterization and quantification of substances like 4-HO-DIPT becomes paramount. This guide provides a comprehensive comparison of various analytical techniques for 4-HO-DIPT, underpinned by the principles of cross-validation to ensure data integrity and inter-method reliability. For researchers, scientists, and drug development professionals, the choice of analytical methodology is a critical decision that impacts data quality, study outcomes, and regulatory compliance. This document serves as a detailed technical resource to inform that decision-making process.

The cross-validation of analytical procedures is essential when multiple methods are used to determine the concentration of an analyte. It ensures that the different methods provide comparable and reliable results. This is particularly crucial in drug development and quality control, where data from different laboratories or from different analytical techniques may need to be compared. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[2][3][4]

This guide will explore and compare the following analytical techniques for the analysis of 4-HO-DIPT:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Spectroscopic Methods (FTIR and NMR)

For each technique, we will delve into the experimental protocols, present comparative performance data based on established validation parameters, and discuss the inherent advantages and limitations.

Chapter 1: Chromatographic Separation and Quantification

Chromatographic techniques are the cornerstone of quantitative analysis for many pharmaceutical compounds, offering high separation efficiency and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5][6] For tryptamines like 4-HO-DIPT, derivatization is often employed to increase volatility and improve chromatographic peak shape.

  • Sample Preparation & Derivatization:

    • Accurately weigh 1 mg of 4-HO-DIPT reference standard and dissolve in 1 mL of a suitable organic solvent (e.g., methanol, ethyl acetate).

    • Prepare a series of calibration standards by serial dilution.

    • To 100 µL of each standard and sample, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials and heat at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 4-HO-DIPT Sample Solvent Dissolve in Solvent Sample->Solvent Derivatize Add BSTFA + TMCS Solvent->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject 1 µL Heat->Inject Derivatized Sample GC GC Separation (HP-5ms column) Inject->GC MS MS Detection (EI, Scan Mode) GC->MS Data Data Acquisition MS->Data

Caption: Workflow for 4-HO-DIPT analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for 4-HO-DIPT without the need for derivatization.[7][8][9]

  • Sample Preparation:

    • Accurately weigh 1 mg of 4-HO-DIPT reference standard and dissolve in 1 mL of methanol to prepare a stock solution.

    • Prepare calibration standards by serial dilution in a 50:50 methanol:water mixture.

    • For plasma samples, a protein precipitation step is required. Add three parts of cold acetonitrile to one part of the plasma sample, vortex, and centrifuge. The supernatant is then diluted for analysis.[7]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: Phenomenex Kinetex C18 (100 Å, 100 x 2.1 mm, 2.6 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • Collision Gas: Nitrogen.

    • MRM Transitions: Monitor at least two transitions for 4-HO-DIPT (e.g., Q1: 261.2 m/z -> Q3: 116.1 m/z for quantification and Q1: 261.2 m/z -> Q3: 72.1 m/z for qualification).

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 4-HO-DIPT Sample Solvent Dissolve in Methanol Sample->Solvent Dilute Dilute with Mobile Phase Solvent->Dilute Inject Inject 5 µL Dilute->Inject Prepared Sample LC LC Separation (C18 column) Inject->LC MSMS MS/MS Detection (ESI+, MRM Mode) LC->MSMS Data Data Acquisition MSMS->Data

Caption: Workflow for 4-HO-DIPT analysis by LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore, such as the indole ring in 4-HO-DIPT. While less sensitive than MS-based methods, it is highly reliable for the analysis of bulk materials and formulations.[10][11]

  • Sample Preparation:

    • Prepare a stock solution of 4-HO-DIPT (1 mg/mL) in methanol.

    • Generate a series of calibration standards by diluting the stock solution with the mobile phase.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium acetate buffer (pH 5.0) and acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm and 280 nm.

HPLC-UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample 4-HO-DIPT Sample Solvent Dissolve in Methanol Sample->Solvent Dilute Dilute with Mobile Phase Solvent->Dilute Inject Inject 10 µL Dilute->Inject Prepared Sample HPLC HPLC Separation (C18 column) Inject->HPLC UV UV Detection (220 nm, 280 nm) HPLC->UV Data Data Acquisition UV->Data

Caption: Workflow for 4-HO-DIPT analysis by HPLC-UV.

Chapter 2: Spectroscopic Characterization

Spectroscopic methods provide valuable information about the chemical structure and functional groups of a molecule, serving as powerful tools for identification and qualitative analysis.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

  • Sample Preparation:

    • Ensure the 4-HO-DIPT sample is dry.

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.

    • For KBr pellet method, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent pellet.

  • FTIR Instrumentation and Conditions:

    • Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

    • Accessory: ATR or transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum should be collected prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[13]

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-HO-DIPT in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.

    • Nuclei: ¹H and ¹³C.

    • ¹H NMR Parameters:

      • Pulse angle: 90°.

      • Acquisition time: 4 seconds.

      • Relaxation delay: 5 seconds.

    • ¹³C NMR Parameters:

      • Proton-decoupled.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

Chapter 3: Cross-Validation and Performance Comparison

The following table summarizes the performance characteristics of the quantitative methods based on typical validation results for tryptamine-like compounds. These values are illustrative and should be established for each specific method and laboratory.

Parameter GC-MS LC-MS/MS HPLC-UV
Specificity High (Mass specific)Very High (MRM)Moderate (Chromatographic)
Linearity (r²) > 0.995> 0.998> 0.999
Range 10 - 1000 ng/mL0.1 - 500 ng/mL1 - 100 µg/mL
Accuracy (% Bias) < ±15%< ±10%< ±5%
Precision (% RSD) < 15%< 10%< 5%
LOD ~1 ng/mL~0.05 ng/mL~0.5 µg/mL
LOQ ~5 ng/mL~0.1 ng/mL~1 µg/mL

Chapter 4: Discussion and Recommendations

The choice of an analytical method for 4-HO-DIPT is dictated by the specific requirements of the study.

  • For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. Its ability to quantify analytes at very low concentrations without derivatization makes it ideal for pharmacokinetic and metabolic studies.[7][8]

  • GC-MS provides excellent specificity and is a robust technique for the identification and quantification of 4-HO-DIPT, especially when high sensitivity is not the primary concern. The requirement for derivatization can be a drawback, potentially introducing variability.[5]

  • HPLC-UV is a cost-effective and reliable method for the analysis of bulk drug substances and pharmaceutical formulations. Its lower sensitivity compared to MS-based methods makes it less suitable for trace analysis in biological fluids.[10][11]

  • FTIR and NMR are indispensable for the initial identification and structural confirmation of 4-HO-DIPT. They are qualitative techniques that provide complementary information to the quantitative chromatographic methods.

A comprehensive analytical strategy for 4-HO-DIPT would involve the use of NMR and FTIR for initial structural confirmation, followed by the development and validation of a primary quantitative method, such as LC-MS/MS, for sensitive applications. HPLC-UV can serve as a valuable secondary method for cross-validation of the primary method, especially for higher concentration samples. By employing a multi-technique approach and adhering to the principles of cross-validation, researchers can ensure the generation of high-quality, reliable, and defensible data in their studies of 4-HO-DIPT.

References

  • CaaMTech. (2025, July 15). CaaMTech Solves First Crystal Structure of 4-HO-DiPT. Retrieved from [Link]

  • Concheiro-Guisan, M., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Geiger, H. A., et al. (2023). Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Glatz, A., et al. (2023). Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • Yu, S., et al. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. PMC. Retrieved from [Link]

  • Quittenden, L. J., et al. (2009). The quantification of tryptamine. GC/MS/MS chromatograms showing... ResearchGate. Retrieved from [Link]

  • NIH. (2025). Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. NIH. Retrieved from [Link]

  • MDPI. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. Retrieved from [Link]

  • Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Retrieved from [Link]

  • NIH. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. NIH. Retrieved from [Link]

  • Nakazono, Y., et al. (2014). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Mante, G. V., et al. (2017). Plot of linearity and range for Method I-IV. ResearchGate. Retrieved from [Link]

  • Xiang, P., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed. Retrieved from [Link]

  • Hidayat, S., & Yusran, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Sobus, J. R., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Retrieved from [Link]

  • Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]

  • ICH. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH. Retrieved from [Link]

  • NIH. (2023). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. NIH. Retrieved from [Link]

  • BioProcess International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International. Retrieved from [Link]

  • Keystone Lab, Inc. (2025). Maximize Accuracy with Precision LC MS Toxicology Testing. Keystone Lab, Inc.. Retrieved from [Link]

  • CaaMTech. (2025). CaaMTech Solves First Crystal Structure of 4-HO-DiPT. CaaMTech. Retrieved from [Link]

  • Hidayat, S., & Yusran, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]

  • van der Laan, T., et al. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. Retrieved from [Link]

  • ProQuest. (2021). High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens. ProQuest. Retrieved from [Link]

  • StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fourier Transform Infrared Spectroscopy of Peptides. Springer Nature Experiments. Retrieved from [Link]

  • Agilent. (n.d.). Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. Agilent. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative mass spectrometry part IV: Deviations from linearity. ResearchGate. Retrieved from [Link]

  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. Retrieved from [Link]

  • Science.gov. (n.d.). ftir spectra analysis: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • KoreaMed Synapse. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypi- peridine (CPHP), a toxic metabolite of halope. KoreaMed Synapse. Retrieved from [Link]

  • Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. Agilent. Retrieved from [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. ICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Precision and accuracy of LC-MS/MS method. ResearchGate. Retrieved from [Link]

  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. Retrieved from [Link]

Sources

A Researcher's Guide to Replicating In Vitro Findings on the Mechanism of Action of 4-HO-DIPT (Iprocin)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to replicate and validate published findings on the mechanism of action of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), also known as Iprocin. As a synthetic tryptamine psychedelic, understanding its precise molecular interactions is crucial for both fundamental neuroscience and the development of potential therapeutics.[1][2] This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices to ensure robust, reproducible, and self-validating results.

Introduction: The Pharmacological Landscape of 4-HO-DIPT

4-HO-DIPT is a structural analog of psilocin (4-HO-DMT) known for its unusually rapid onset and short duration of action.[1][3] Published research indicates that its psychedelic effects are primarily mediated through its activity as a serotonin receptor agonist.[1][3] The principal target is the serotonin 2A (5-HT2A) receptor, where it acts as a partial agonist.[1][2][4] However, like many psychedelics, it is a non-selective agonist, interacting with a variety of serotonin receptor subtypes, including 5-HT2B and with lower potency at 5-HT2C.[3] One study noted that 4-HO-DIPT is more selective than psilocin, binding to fewer 5-HT receptor subtypes.[4][5]

Replicating these findings is a cornerstone of good scientific practice, ensuring the reliability of published data before building upon it for further research, such as therapeutic development or structure-activity relationship (SAR) studies. This guide will focus on the two foundational in vitro assays required to characterize 4-HO-DIPT's molecular pharmacology: receptor binding and functional activity.

Core Experimental Framework: A Comparative Approach

To rigorously validate the mechanism of action, a two-pronged in vitro approach is essential:

  • Receptor Binding Assays: To determine the affinity of 4-HO-DIPT for its molecular targets.

  • Functional Assays: To quantify the biological response (e.g., agonism, antagonism) elicited by this binding.

The following sections provide detailed protocols and rationale for these core experiments, comparing them with viable alternatives.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-HO-DIPT at key serotonin receptors (primarily 5-HT2A, 5-HT2B, and 5-HT2C). This value represents the concentration of the drug required to occupy 50% of the receptors at equilibrium, a fundamental measure of binding affinity.

Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[6] They are highly sensitive and allow for the direct measurement of binding to a specific receptor population in a complex biological sample (e.g., cell membranes). The choice of a competitive binding format, where the unlabeled test compound (4-HO-DIPT) competes with a known radiolabeled ligand, is a cost-effective and efficient method to determine the affinity of a novel compound without needing to synthesize a radiolabeled version of it.

Published Findings Summary: While specific Ki values for 4-HO-DIPT are not consistently reported across all public sources, the literature confirms its interaction with several serotonin receptors.[3][5][7] A key finding to replicate is its relative selectivity for 5-HT2A over 5-HT2C.[3]

ParameterDescriptionExpected Outcome for 4-HO-DIPT
Ki (nM) Inhibition Constant: A measure of binding affinity. Lower Ki indicates higher affinity.Low nanomolar affinity for 5-HT2A. Higher Ki values for other 5-HT subtypes.
Receptor Selectivity Ratio of Ki values for different receptors (e.g., Ki 5-HT2C / Ki 5-HT2A).Should demonstrate selectivity for 5-HT2A over 5-HT2C and other subtypes.

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing target receptor (e.g., 5-HT2A) prep2 Harvest and lyse cells prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration (BCA assay) prep3->prep4 assay1 Incubate membranes with fixed concentration of radioligand (e.g., [3H]ketanserin for 5-HT2A) prep4->assay1 Membrane Aliquot assay2 Add varying concentrations of unlabeled 4-HO-DIPT assay1->assay2 assay3 Incubate to equilibrium (e.g., 60 min at 30°C) assay2->assay3 assay4 Separate bound from free radioligand via vacuum filtration assay3->assay4 assay5 Quantify bound radioactivity using scintillation counting assay4->assay5 analysis1 Plot % inhibition vs. log[4-HO-DIPT] assay5->analysis1 Radioactivity Counts analysis2 Calculate IC50 value from non-linear regression analysis1->analysis2 analysis3 Convert IC50 to Ki using the Cheng-Prusoff equation analysis2->analysis3 G Ligand 4-HO-DIPT (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on IP1 IP1 (Measured in Assay) IP3->IP1 Metabolized to PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Detailed Step-by-Step Protocol: IP-One HTRF® Assay

  • Cell Preparation:

    • Seed HEK293 cells expressing the 5-HT2A receptor into a 384-well plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Compound Addition & Stimulation:

    • Add 4-HO-DIPT at various concentrations (typically a 10-point dilution series) to the cells in a stimulation buffer containing LiCl.

      • Rationale: LiCl inhibits the degradation of IP1, causing it to accumulate in the cell, thereby amplifying the signal. [8] * Include a "no drug" control (basal) and a "saturating concentration of a known full agonist" control (e.g., serotonin) to determine the Emax.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). [9]

  • Lysis and Detection:

    • Add the HTRF® detection reagents directly to the wells. This includes an IP1-d2 acceptor and an anti-IP1-cryptate donor. [10] * The assay is a competitive immunoassay: IP1 produced by the cells competes with the IP1-d2 for binding to the antibody-cryptate. * Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium. [9][10]

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). [9] * The ratio of 665/620 is calculated. This ratio is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis:

    • Plot the HTRF® ratio against the log concentration of 4-HO-DIPT.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (potency) and the Emax (efficacy).

    • Normalize the data by setting the basal response to 0% and the response to the full agonist control to 100%. This allows the efficacy of 4-HO-DIPT to be expressed as a percentage of the full agonist, confirming its status as a partial agonist.

Alternative Method Comparison:

  • Calcium Mobilization Assays: Measure the release of intracellular calcium, an event downstream of IP3 production, using calcium-sensitive fluorescent dyes (e.g., Fluo-4).

    • Pros: Very high-throughput, provides real-time kinetic data.

    • Cons: The signal is often transient and can be prone to artifacts. It's a more indirect measure of Gq activation compared to IP1 accumulation.

  • β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin to the activated receptor. This is critical for studying "biased agonism," where a ligand may preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin). Recent studies suggest that Gq activation, not β-arrestin recruitment, predicts the psychedelic potential of 5-HT2A agonists. [11][12]Comparing Gq and β-arrestin pathways for 4-HO-DIPT would be an advanced replication study.

Data Interpretation and Validation

Successful replication requires that your experimentally derived values for Ki, EC50, and Emax are comparable to those in the published literature. Minor variations are expected due to differences in cell lines, reagent lots, and specific instrumentation. The key is to demonstrate the same pharmacological profile: high-affinity binding to 5-HT2A and partial agonist activity via the Gq pathway.

Your experimental system is validated by the consistent performance of your controls. The Ki of a known standard compound in your binding assay and the EC50 of a standard agonist in your functional assay should be stable and match accepted values across experiments. This demonstrates that your protocols are robust and the data generated for your test compound are trustworthy.

Conclusion

The replication of published findings is a fundamental pillar of the scientific method, ensuring a solid foundation for future discovery. For a compound like 4-HO-DIPT, which is of growing interest in psychedelic science, rigorously confirming its foundational pharmacology is the first step toward understanding its unique clinical profile and exploring its therapeutic potential. [4][13]By employing the detailed, self-validating protocols outlined in this guide for receptor binding and functional activity, researchers can confidently verify the mechanism of action of 4-HO-DIPT, contributing to a more robust and reliable body of scientific knowledge.

References

  • Title: 4-HO-DiPT - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 4-HO-DPT - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 4-HO-DiPT - PsychonautWiki Source: PsychonautWiki URL: [Link]

  • Title: 4-HO-DiPT - Psychedelic Science Review Source: Psychedelic Science Review URL: [Link]

  • Title: 4-HO-DiPT - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ABCs of Psychedelics: A Preclinical Roadmap for Drug Discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 5-HT2A receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Psychedelic Drugs: Considerations for Clinical Investigations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: IP-3/IP-1 Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor Source: bioRxiv URL: [Link]

  • Title: HTRF IP-One assay used for functional screening Source: BMG LABTECH URL: [Link]

  • Title: Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: bioRxiv URL: [Link]

  • Title: Psychedelics in Drug Development: Regulatory Challenges Source: MMS Holdings URL: [Link]

  • Title: Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Unpacking FDA's Draft Guidance on Psychedelic Research Source: Precision for Medicine URL: [Link]

  • Title: Everything we know about the 5-HT2A (serotonin) receptor Source: REPROCELL URL: [Link]

  • Title: 4-HO-DPT - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands Source: The Fundermental Undergrad Research Journal URL: [Link]

  • Title: FDA Issues Draft Guidance on Psychedelic Drug Development Source: ProPharma URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: Nature URL: [Link]

  • Title: HTRF IP-One Gq assay on SpectraMax Readers Source: Molecular Devices URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: PubMed Central (PMC) URL: [Link]

Sources

A Comparative Pharmacological Guide to 4-HO-DIPT and 5-MeO-DIPT

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Two Structurally Related Tryptamines

Within the vast landscape of synthetic tryptamines, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT, Iprocin) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT, Foxy Methoxy) represent two closely related yet pharmacologically distinct molecules. Both are derivatives of the core tryptamine scaffold, renowned for their potent psychoactive effects, yet subtle alterations in their chemical structure—a hydroxyl group at the 4-position versus a methoxy group at the 5-position of the indole ring—give rise to profoundly different pharmacological profiles and subjective experiences.

This guide provides an in-depth, comparative analysis of the pharmacology of 4-HO-DIPT and 5-MeO-DIPT. We will dissect their interactions with key central nervous system receptors, contrast their pharmacokinetic properties, and detail the experimental methodologies used to elucidate these characteristics. The objective is to furnish researchers and drug development professionals with a clear, data-driven framework for understanding the structure-activity relationships that define these two compounds.

Pharmacodynamics: A Tale of Two Receptor Profiles

The primary determinant of a psychedelic compound's effect is its interaction with an array of neurotransmitter receptors. While both 4-HO-DIPT and 5-MeO-DIPT are serotonergic, their binding affinities and functional activities reveal a crucial divergence that underpins their unique effects.

Receptor Binding Profiles

The affinity of a ligand for a receptor, quantified by the inhibition constant (Kᵢ), is a primary indicator of its potential potency. While both compounds interact with multiple serotonin (5-HT) receptor subtypes, their affinity hierarchies are markedly different. 5-MeO-DIPT displays a more complex profile, with high affinity for multiple serotonin receptors and the serotonin transporter (SERT), whereas 4-HO-DIPT shows a profile more characteristic of a classic psychedelic, with a notable preference for the 5-HT₂A receptor over the 5-HT₂C subtype.[1][2]

Target4-HO-DIPT Kᵢ (nM)[3]5-MeO-DIPT Kᵢ (nM)[4]Pharmacological Implication
5-HT₂A 728148Primary target for psychedelic effects. 5-MeO-DIPT shows higher affinity.
5-HT₁A 570049Contributes to anxiolytic/mood effects; may modulate 5-HT₂A activity. 5-MeO-DIPT has >100-fold higher affinity.
5-HT₂C 2800-Modulates dopamine/norepinephrine release; involved in mood and appetite. 4-HO-DIPT has weak affinity.
SERT 18001100Inhibition of serotonin reuptake contributes to stimulant and entactogenic effects. Both have moderate affinity.

Note: Lower Kᵢ values indicate higher binding affinity.

Functional Activity and Signaling

Beyond simple binding, the functional activity (i.e., whether a compound is an agonist, antagonist, or inverse agonist) is critical. Both 4-HO-DIPT and 5-MeO-DIPT act as agonists at the 5-HT₂A receptor, the canonical mechanism for inducing psychedelic effects.[1][4][5] Activation of the 5-HT₂A receptor, a Gq/₁₁-coupled G-protein coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade.

The causality behind this pathway is as follows: agonist binding induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the associated Gαq subunit. This activation causes the Gαq subunit to dissociate and activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that ultimately alter neuronal excitability in cortical circuits.

5-HT2A Signaling Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor G_Protein Gq/11 Protein 5HT2A_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist 4-HO-DIPT or 5-MeO-DIPT Agonist->5HT2A_R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Activate PKC DAG->PKC Response Downstream Neuronal Effects Ca_Release->Response PKC->Response Radioligand Binding Assay Workflow Prep 1. Prepare Receptor Membranes (e.g., from HEK293 cells) Incubate 2. Incubate Membranes with: - Radioligand (e.g., [³H]ketanserin) - Varying [Test Compound] Prep->Incubate Filter 3. Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Control Include Controls: - Total Binding (no competitor) - Non-Specific Binding (saturating drug) Control->Incubate Wash 4. Wash Filters (Removes unbound radioligand) Filter->Wash Count 5. Scintillation Counting (Quantifies bound radioactivity) Wash->Count Analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

Workflow for a competitive radioligand binding assay.
In Vivo Validation: The Head-Twitch Response (HTR) Assay

To confirm that in vitro receptor agonism translates to a functional effect in a living system, the head-twitch response (HTR) assay in rodents is widely used. [6]This rapid, side-to-side head movement is a well-established behavioral proxy for 5-HT₂A receptor activation by psychedelics. [7][6]The frequency of head twitches is dose-dependent and can be blocked by 5-HT₂A antagonists, providing a robust, self-validating system for assessing in vivo 5-HT₂A agonist activity. [7] Step-by-Step Protocol Outline:

  • Acclimatization: Mice are acclimatized to the observation chambers (e.g., clear plexiglass arenas) to reduce stress-induced behaviors.

  • Drug Administration: The test compound (e.g., 4-HO-DIPT or 5-MeO-DIPT) is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is essential.

  • Observation Period: Immediately following injection, animals are placed back into the chambers and their behavior is recorded for a set period (e.g., 30-60 minutes).

  • Quantification: A trained observer, blind to the experimental conditions, manually counts the number of distinct head twitches. Alternatively, automated systems using magnetometer coils or video analysis with machine learning (e.g., DeepLabCut) can provide unbiased, high-throughput quantification. [8]5. Validation (Optional but Recommended): To confirm the effect is 5-HT₂A-mediated, a separate cohort of animals can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100907) before administration of the test compound. A significant reduction or complete blockade of HTR validates the mechanism of action.

Studies have shown that both 4-HO-DIPT and 5-MeO-DIPT induce the HTR in rodents, confirming their functional 5-HT₂A agonist activity in vivo. [5][7]Interestingly, the HTR induced by 5-MeO-DIPT is described as weaker than that of other classic psychedelics, a phenomenon that may be attributable to the modulatory (inhibitory) effects of its potent 5-HT₁A receptor agonism. [7]

Comparative Summary and Future Research

The pharmacological profiles of 4-HO-DIPT and 5-MeO-DIPT, while originating from minor structural changes, are decidedly different.

  • 4-HO-DIPT emerges as a rapid-onset, short-acting psychedelic whose effects are likely dominated by its activity as a 5-HT₂A receptor agonist . Its lower affinity for other serotonin receptors suggests a more "classic" psychedelic profile.

  • 5-MeO-DIPT presents a more complex picture as a multi-receptor serotonergic modulator . Its high affinity for both 5-HT₂A and 5-HT₁A receptors , combined with its activity as a serotonin reuptake inhibitor , provides a clear molecular basis for its unique blend of psychedelic, entactogenic, and stimulant-like effects. [7] Future research should focus on elucidating the potential for biased agonism at the 5-HT₂A receptor for these compounds, investigating whether they preferentially activate G-protein signaling versus β-arrestin pathways, which could further explain their distinct qualitative effects. Furthermore, human neuroimaging studies using positron emission tomography (PET) could provide invaluable data on in vivo receptor occupancy and its correlation with subjective experience, bridging the gap between preclinical pharmacology and human psychopharmacology.

References

  • 5-MeO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT - Bionity. (n.d.). Retrieved January 24, 2026, from [Link]

  • Noworyta-Sokołowska, K., et al. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. PLoS ONE, 11(7), e0159101. Available from: [Link]

  • 5-MeO-MiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 5-MeO-DPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Glatt, S. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183–1197. Available from: [Link]

  • 4-HO-DPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-HO-DiPT. (n.d.). In PsychonautWiki. Retrieved January 24, 2026, from [Link]

  • Gatch, M. B., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 381(3), 238-248. Available from: [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 283–295. Available from: [Link]

  • Jones, B. J., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience, 14(15), 2769–2779. Available from: [Link]

  • Li, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • P-J, C., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. Available from: [Link]

  • Kanamori, T., et al. (2005). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of Analytical Toxicology, 29(5), 379-384. Available from: [Link]

Sources

A Comparative Evaluation of the Therapeutic Indices of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and Lysergic Acid Diethylamide (LSD)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of the Therapeutic Index in Drug Development

In the pursuit of novel therapeutics, particularly within the realm of psychoactive compounds, the therapeutic index (TI) stands as a cornerstone of safety assessment. It provides a quantitative measure of a drug's relative safety by comparing the dose required to elicit a therapeutic effect with the dose that causes toxicity. A wider therapeutic window, indicated by a higher TI, suggests a greater margin of safety for clinical use. This guide offers a detailed comparative analysis of the available data to evaluate the therapeutic indices of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and Lysergic acid diethylamide (LSD), two serotonergic psychedelics with distinct pharmacological profiles.

The TI is conventionally calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50):

TI = LD50 / ED50

A high TI is desirable, signifying that a much larger dose is needed to induce a lethal effect than to achieve the desired therapeutic outcome. Conversely, a low TI indicates a narrow margin between therapeutic and toxic doses, necessitating careful dose titration and monitoring. For the purposes of this guide, we will consider the "effective dose" as the dose required to produce a psychedelic experience, a common starting point for investigating the therapeutic potential of these compounds.

Lysergic Acid Diethylamide (LSD): A Profile of a Well-Characterized Psychedelic

LSD is a semi-synthetic psychedelic that has been the subject of extensive research since its discovery in 1938.[1] Its profound psychological effects are primarily mediated by its high-affinity agonism at serotonin 5-HT2A receptors.[1][2][3]

Pharmacology and Mechanism of Action

LSD's pharmacological activity is complex, extending beyond the 5-HT2A receptor to include interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), as well as dopamine and adrenergic receptors.[1][2][4][5] This broad receptor engagement likely contributes to the multifaceted nature of the LSD experience. The psychedelic effects are critically linked to its partial agonism at the 5-HT2A receptor.[2]

Signaling Pathway of LSD at the 5-HT2A Receptor

LSD_Pathway LSD LSD Receptor 5-HT2A Receptor LSD->Receptor Binds to Gq_Protein Gq Protein Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (Psychedelic Experience) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified signaling cascade following LSD binding to the 5-HT2A receptor.

Effective and Toxic Doses

The typical oral dose of LSD for a psychedelic experience ranges from 20 to 200 micrograms (µg).[1] A moderate dose is generally considered to be between 75 and 150 µg.[4] Noticeable effects can begin at doses as low as 20 µg.[1]

Remarkably, LSD is considered to have a very low toxicity in terms of overdose.[1] There have been no documented fatal human overdoses from LSD at typical recreational doses.[1] The estimated lethal dose of LSD in humans is approximately 100 milligrams (mg), which is about 1,000 times the usual recreational dose of 100 µg.[1] Severe, non-lethal toxicity can manifest as respiratory arrest, coma, hyperthermia, and autonomic instability.[6]

Therapeutic Index of LSD

Based on the available data, we can estimate the therapeutic index for LSD. Using a conservative effective dose (ED50) of 100 µg and an estimated lethal dose (LD50) of 100 mg:

TI of LSD ≈ 100,000 µg / 100 µg = 1000

This exceptionally high therapeutic index underscores the physiological safety of LSD in terms of acute lethality.

This compound (4-HO-DiPT): A Research Chemical with Limited Data

4-HO-DiPT, also known as iprocin, is a synthetic tryptamine that is structurally related to psilocin (4-HO-DMT).[7] It is known for its rapid onset, short duration, and steep dose-response curve.[7]

Pharmacology and Mechanism of Action

Similar to other classic psychedelics, 4-HO-DiPT acts as an agonist at serotonin receptors, with a notable affinity for the 5-HT2A receptor.[7][8] It is believed that its psychedelic effects are primarily mediated through this receptor.[8] Some research suggests that 4-HO-DiPT has a lower potency as an agonist of the 5-HT2C receptor compared to other psychedelic tryptamines.[7] Preclinical studies have also indicated potential anxiolytic and anti-inflammatory effects.[9][10]

Receptor Binding Profile Comparison

Receptor_Profiles cluster_LSD LSD cluster_4HODiPT 4-HO-DiPT LSD_5HT2A 5-HT2A (High Affinity) LSD_5HT1A 5-HT1A LSD_5HT2C 5-HT2C LSD_DA Dopamine R's LSD_ADR Adrenergic R's DiPT_5HT2A 5-HT2A (Agonist) DiPT_5HT2C 5-HT2C (Lower Potency) DiPT_SERT SERT

Caption: Comparative receptor binding targets for LSD and 4-HO-DiPT.

Effective and Toxic Doses

The oral dose of 4-HO-DiPT is reported to be in the range of 3 to 30 mg.[7] Alexander Shulgin, a pioneer in the field, described a dose range of 15 to 20 mg as producing a significant psychedelic experience.[7] The onset of effects is rapid, typically within 15 to 20 minutes, and the duration is short, lasting approximately 2 to 3 hours.[7]

Crucially, there is very little information available regarding the toxicity and lethal dose of 4-HO-DiPT in humans.[11] As a research chemical with a limited history of human use, its long-term health effects and overdose potential are not well-documented.[11] Anecdotal reports suggest a lack of negative health effects at low to moderate doses, but this is not a substitute for rigorous toxicological data.[11]

Therapeutic Index of 4-HO-DiPT

Due to the absence of reliable data on the median lethal dose (LD50) of 4-HO-DiPT, it is not possible to calculate its therapeutic index. This represents a significant knowledge gap and a critical area for future research.

Comparative Analysis and Discussion

The following table summarizes the key pharmacological and safety parameters of LSD and 4-HO-DiPT based on the available data.

ParameterThis compound (4-HO-DiPT)Lysergic Acid Diethylamide (LSD)
Primary Mechanism 5-HT2A Receptor Agonist[7][8]5-HT2A Receptor Agonist[1][2][3]
Effective Oral Dose 15 - 20 mg[7]75 - 150 µg[4]
Onset of Action 15 - 20 minutes[7]30 - 60 minutes[6]
Duration of Action 2 - 3 hours[7]Up to 12 hours[6]
Known Toxic Effects Largely unknown in humans.[11]Non-lethal at typical doses; severe toxicity at very high doses includes respiratory arrest, coma, hyperthermia.[1][6]
Estimated LD50 (Human) Not established~100 mg[1]
Estimated Therapeutic Index Incalculable due to lack of data ~1000

The most striking difference between the two compounds from a safety perspective is the wealth of data available for LSD compared to the scarcity for 4-HO-DiPT. LSD's extremely high therapeutic index is a strong indicator of its relative physiological safety in terms of acute lethality. In contrast, the absence of toxicological data for 4-HO-DiPT means its safety profile is largely uncharacterized.

Experimental Protocols for Determining Therapeutic Index

For a novel compound like 4-HO-DiPT, a systematic approach is required to determine its therapeutic index. This would involve a series of preclinical in vitro and in vivo studies.

In Vitro Assessment
  • Receptor Binding and Functional Assays:

    • Objective: To determine the affinity (Ki) and functional activity (EC50, Emax) of 4-HO-DiPT at a broad range of CNS receptors, including serotonin, dopamine, adrenergic, and others. This helps to identify potential off-target effects that could contribute to toxicity.

    • Methodology: Radioligand binding assays and second messenger assays (e.g., calcium flux, cAMP accumulation) using cell lines expressing specific human receptors.

  • Cytotoxicity Assays:

    • Objective: To assess the direct toxic effects of 4-HO-DiPT on various cell types, including neurons and hepatocytes.

    • Methodology: Cell viability assays (e.g., MTT, LDH release) with increasing concentrations of the compound.

In Vivo Assessment
  • Determination of the Median Effective Dose (ED50):

    • Objective: To identify the dose of 4-HO-DiPT that produces a quantifiable psychedelic-like effect in 50% of the animal subjects.

    • Methodology: The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential.[12] A dose-response curve is generated by administering a range of doses and observing the frequency of head twitches.

  • Determination of the Median Lethal Dose (LD50):

    • Objective: To determine the dose of 4-HO-DiPT that is lethal to 50% of the animal subjects.

    • Methodology: Acute toxicity studies are conducted, typically in two different rodent species, where escalating doses of the compound are administered, and mortality is observed over a set period. This is a critical step for calculating the therapeutic index.

Workflow for Preclinical Therapeutic Index Determination

TI_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies (Rodent Models) Receptor_Assays Receptor Binding & Functional Assays ED50_Study ED50 Determination (e.g., Head-Twitch Response) Receptor_Assays->ED50_Study Cytotoxicity Cytotoxicity Assays LD50_Study LD50 Determination (Acute Toxicity) Cytotoxicity->LD50_Study Calculation Therapeutic Index Calculation (TI = LD50 / ED50) ED50_Study->Calculation LD50_Study->Calculation Safety_Assessment Preliminary Safety Assessment Calculation->Safety_Assessment

Caption: A generalized workflow for the preclinical evaluation of a compound's therapeutic index.

Conclusion and Future Directions

This comparative guide highlights a significant disparity in the available safety data between LSD and 4-HO-DiPT. LSD possesses a well-documented pharmacological profile and an exceptionally high therapeutic index, indicating a wide margin of safety in terms of acute lethality. In stark contrast, the therapeutic index of 4-HO-DiPT remains unknown due to a lack of essential toxicological data.

For researchers and drug development professionals, this underscores the critical need for comprehensive preclinical safety and toxicity studies before any clinical investigation of 4-HO-DiPT can be responsibly undertaken. While its rapid onset and short duration may present therapeutic advantages, its safety profile must be rigorously established. The methodologies outlined in this guide provide a roadmap for such an investigation. A thorough understanding of a compound's therapeutic index is not merely a regulatory hurdle but a fundamental ethical obligation in the development of novel medicines.

References

  • LSD - Wikipedia. [Link]

  • 4-HO-DiPT - Wikipedia. [Link]

  • 4-HO-DPT - Wikipedia. [Link]

  • 4-HO-DiPT - PsychonautWiki. [Link]

  • Passie, T., Halpern, J. H., Stichtenoth, D. O., & Emrich, H. M. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS neuroscience & therapeutics, 14(4), 295–314. [Link]

  • Clinical Research on Lysergic Acid Diethylamide (LSD) in Psychiatry and Neuroscience. [Link]

  • 4-HO-DiPT - Psychedelic Science Review. [Link]

  • 4-HO-DiPT - Grokipedia. [Link]

  • 4-HO-DiPT. [Link]

  • LSD Toxicity: Background, Pathophysiology and Etiology, Epidemiology. [Link]

  • Fuentes, J. J., Fonseca, F., Elices, M., Farré, M., & Torrens, M. (2020). Therapeutic Use of LSD in Psychiatry: A Systematic Review of Randomized-Controlled Clinical Trials. Frontiers in psychiatry, 10, 943. [Link]

  • Kelly, T. J., Bonniwell, E. M., Mu, L., Kash, T. L., & Wetsel, W. C. (2024). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 49(5), 854–863. [Link]

  • Modern Clinical Research on LSD - PMC - NIH. [Link]

  • 2-Minute Neuroscience: LSD - YouTube. [Link]

  • Clinical Trial Opportunities | Sheppard Pratt. [Link]

  • Holze, F., Vizeli, P., Müller, F., Ley, L., Duthaler, U., Gentsch, D., ... & Liechti, M. E. (2021). Dose-response relationships of LSD-induced subjective experiences in humans. Neuropsychopharmacology, 46(13), 2285–2292. [Link]

  • Lysergic Acid Diethylamide Toxicity - StatPearls - NCBI Bookshelf - NIH. [Link]

  • N,N-Diisopropyl-4-hydroxytryptamine | C16H24N2O | CID 21854225 - PubChem. [Link]

  • A Receptor on Acid - PMC - NIH. [Link]

  • Comparative therapeutic index, lethal time and safety margin of various toxicants and snake antivenoms using newly derived and old formulas. [Link]

  • MIND Blog: A Lid for Every Pot - Crystal Structure of LSD-Bound Serotonin Receptor. [Link]

  • Dose-response relationships of LSD-induced subjective experiences in humans | bioRxiv. [Link]

  • Lysergic Acid Diethylamide Toxicity - Emergency Care BC. [Link]

  • d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology - MDPI. [Link]

  • Lysergic acid diethylamide toxicity - WikEM. [Link]

  • Watts, V. J., Mailman, R. B., Lawler, C. P., Neve, K. A., & Nichols, D. E. (1995). LSD and structural analogs: pharmacological evaluation at D1 dopamine receptors. Psychopharmacology, 118(4), 401–409. [Link]

  • The Pharmacology of Lysergic Acid Diethylamide: A Review - Semantic Scholar. [Link]

  • Holze, F., Ley, L., Müller, F., Duthaler, U., Gentsch, D., Vizeli, P., ... & Liechti, M. E. (2022). Acute dose-dependent effects of lysergic acid diethylamide in a double-blind placebo-controlled study in healthy subjects. Neuropsychopharmacology, 47(6), 1180–1187. [Link]

  • Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5 - Psychedelic Alpha. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-N,N-diisopropyltryptamine
Reactant of Route 2
4-Hydroxy-N,N-diisopropyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.